molecular formula C6H12ClN B3038752 Bicyclo[2.1.1]hexan-1-amine hydrochloride CAS No. 89676-79-9

Bicyclo[2.1.1]hexan-1-amine hydrochloride

Cat. No.: B3038752
CAS No.: 89676-79-9
M. Wt: 133.62
InChI Key: AUMZACAYVDAXBP-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[2.1.1]hexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.1.1]hexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.1.1]hexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-2-1-5(3-6)4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMZACAYVDAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89676-79-9
Record name bicyclo[2.1.1]hexan-1-amine hydrochloride
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Foundational & Exploratory

Bicyclo[2.1.1]hexan-1-amine Hydrochloride: A Technical Guide to sp³-Rich Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic paradigm of "escaping from flatland" has driven the transition from planar, sp²-hybridized aromatic rings to saturated, sp³-rich three-dimensional structures. The bicyclo[2.1.1]hexane (BCH) scaffold has recently emerged as a premier bioisostere for ortho- and meta-substituted benzenes[1][2].

Bicyclo[2.1.1]hexan-1-amine hydrochloride (CAS: 89676-79-9) is a highly strained, functionalized building block that allows medicinal chemists to install this rigid 3D motif directly into drug candidates[3][4]. By replacing an aniline or phenyl moiety with this bicyclic amine, researchers can dramatically improve a molecule's pharmacokinetic (PK) properties—specifically aqueous solubility and metabolic stability—without compromising the spatial orientation (exit vectors) required for target binding[1][5].

Physicochemical & Structural Profiling

The defining physical characteristic of the bicyclo[2.1.1]hexane core is its substantial strain energy (~38.0 kcal/mol), which arises from the severe deviation of its internal bond angles from the ideal tetrahedral geometry (109.5°)[1].

Basic Properties Summary
PropertyValueClinical / Synthetic Relevance
Chemical Formula C₆H₁₂ClN (C₆H₁₁N·HCl)Hydrochloride salt ensures bench stability and solubility.
Molecular Weight 133.62 g/mol Low molecular weight ideal for fragment-based drug design.
CAS Number 89676-79-9Standardized identifier for commercial sourcing[3].
Physical State White to Yellow SolidHighly crystalline due to ionic salt formation[6].
Strain Energy ~38.0 kcal/molStrengthens adjacent C-H bonds, resisting P450 oxidation[1][2].
Fraction sp³ (Fsp³) 1.0 (Core)Correlates with higher clinical success rates and solubility.
The Causality of Bioisosteric Superiority

Why choose a bicyclo[2.1.1]hexane amine over a standard aromatic amine?

  • Metabolic Resistance: The high ring strain increases the s-character of the C-H bonds, making them shorter and stronger than typical aliphatic C-H bonds. This directly impedes hydrogen abstraction by cytochrome P450 enzymes, reducing metabolic clearance[2].

  • Vector Preservation: The defined exit vectors of substituents on the BCH core precisely mimic the spatial positioning of ortho- and meta-substituted benzenes. This allows for the exact spatial positioning of pharmacophores, preserving the binding affinity to the biological target[1][2].

BioisostereLogic Flatland Planar Aromatic Ring (ortho/meta-Benzene) Problem Poor Solubility & High Metabolic Clearance Flatland->Problem Solution Isosteric Replacement (Escape from Flatland) Problem->Solution BCH Bicyclo[2.1.1]hexane Core (High Fsp³, 3D Scaffold) Solution->BCH Benefit1 Improved Aqueous Solubility BCH->Benefit1 Benefit2 Enhanced Metabolic Stability BCH->Benefit2 Benefit3 Preserved Exit Vectors BCH->Benefit3

Caption: Logical pathway of pharmacokinetic optimization via bicyclo[2.1.1]hexane bioisosteric replacement.

Synthetic Methodologies & Protocols

The synthesis of bridgehead amines like bicyclo[2.1.1]hexan-1-amine presents unique challenges. Because the bridgehead carbon is locked in a rigid cage, Sₙ2 reactions are strictly forbidden (Walden inversion is geometrically impossible). Therefore, the amine must be installed via rearrangement mechanisms that proceed with retention of configuration, such as the Curtius, Hofmann, or Schmidt rearrangements[5][7].

Furthermore, the construction of the bicyclo[2.1.1]hexane core itself requires overcoming the massive 38 kcal/mol strain energy. Thermal[2+2] cycloadditions are forbidden by Woodward-Hoffmann rules; thus, photochemical [2+2] cycloadditions (often utilizing Iridium-based photocatalysts for Dexter energy transfer) are the standard method to access the core[8][9].

Experimental Workflow: Synthesis of Bicyclo[2.1.1]hexan-1-amine Hydrochloride

The following protocol details the conversion of bicyclo[2.1.1]hexane-1-carboxylic acid to the target hydrochloride salt via a Curtius rearrangement[7]. This is a self-validating system: the evolution of gas confirms intermediate formation, and the insolubility of the final salt in non-polar solvents drives the reaction to completion.

Phase 1: Curtius Rearrangement to Boc-Protected Amine

Rationale: Diphenylphosphoryl azide (DPPA) is used to safely generate the acyl azide in situ. Heating triggers the expulsion of N₂ gas, forcing the migration of the bridgehead carbon to the electron-deficient nitrogen to form an isocyanate, which is immediately trapped by tert-butanol.

  • Setup: Under an inert N₂ atmosphere, dissolve bicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq, ~10 mmol) in anhydrous toluene (0.2 M) and tert-butanol (5.0 eq).

  • Activation: Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of DPPA (1.1 eq) at room temperature.

  • Thermal Rearrangement: Gradually heat the reaction mixture to 80°C. Observation: Effervescence (N₂ evolution) will occur. Maintain heating for 4–6 hours until gas evolution ceases and TLC indicates complete consumption of the starting acid.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to isolate the tert-butyl bicyclo[2.1.1]hexan-1-ylcarbamate (Boc-amine).

Phase 2: Deprotection and Hydrochloride Salt Precipitation

Rationale: Acidic cleavage of the Boc group generates isobutylene and CO₂. By performing this in a non-polar solvent system (e.g., diethyl ether or dioxane), the highly polar hydrochloride salt will precipitate out of solution, preventing unwanted side reactions and simplifying purification.

  • Setup: Dissolve the purified Boc-amine (1.0 eq) in anhydrous diethyl ether (Et₂O) or 1,4-dioxane (0.5 M) at 0°C.

  • Cleavage: Slowly add a solution of 4M HCl in dioxane (5.0 eq).

  • Precipitation: Remove the ice bath and stir at room temperature for 2–3 hours. Observation: A white precipitate (the hydrochloride salt) will begin to form as the Boc group is cleaved.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the white solid thoroughly with cold, anhydrous Et₂O to remove residual organic impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to yield pure bicyclo[2.1.1]hexan-1-amine hydrochloride [6].

SynthesisWorkflow A 1,5-Diene Precursor B Photochemical [2+2] Cycloaddition (Ir Catalyst) A->B hν, Energy Transfer C Bicyclo[2.1.1]hexane-1- carboxylic acid B->C Oxidation/Hydrolysis D Curtius Rearrangement (DPPA, Et3N, t-BuOH) C->D Activation E Boc-Protected Amine D->E Δ, -N₂, +t-BuOH F Deprotection & Salt Formation (HCl in Dioxane/Et2O) E->F Acidic Cleavage G Bicyclo[2.1.1]hexan-1-amine hydrochloride F->G Precipitation

Caption: Synthetic workflow from acyclic precursors to the final bicyclo[2.1.1]hexan-1-amine hydrochloride salt.

Applications in Drug Development

The incorporation of bicyclo[2.1.1]hexan-1-amine hydrochloride into drug discovery pipelines is primarily driven by the need to optimize lead compounds that suffer from "molecular obesity" or poor solubility.

When coupled with carboxylic acids via standard amide coupling reagents (e.g., HATU, EDC), the resulting amides project their substituents at angles that closely mimic ortho- or meta-substituted benzamides[1][2]. This allows medicinal chemists to systematically replace problematic aromatic rings in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators, resulting in proprietary, patentable chemical spaces with vastly superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

  • PubChem - Bicyclo(2.1.1)hexan-1-amine hydrochloride | C6H12ClN | CID 86248687 Source: National Institutes of Health (NIH) URL:[Link]

  • ResearchGate - 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes Source: Angewandte Chemie International Edition URL:[Link]

  • Journal of the American Chemical Society - Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions Source: ACS Publications URL:[Link]

  • Organic & Biomolecular Chemistry - Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space Source: RSC Publishing URL:[Link]

  • Google Patents - US11066405B2 - Bicyclic compounds and their use in the treatment of cancer Source: USPTO URL

Sources

The Ascendancy of Bicyclo[2.1.1]hexane Derivatives: A Technical Guide to Their Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds. This guide provides an in-depth exploration of bicyclo[2.1.1]hexane (BCH) derivatives, a class of three-dimensional, saturated bicyclic compounds that have emerged as powerful tools in modern drug design. We will dissect the unique physicochemical properties of the BCH core, detailing its role as a versatile bioisostere for ortho- and meta-substituted phenyl rings, as well as other common motifs like the tert-butyl group. Through a comprehensive analysis of its synthesis, conformational rigidity, and impact on crucial drug-like properties—including lipophilicity, aqueous solubility, and metabolic stability—this whitepaper offers researchers, scientists, and drug development professionals a technical and practical framework for leveraging BCH derivatives to overcome contemporary challenges in medicinal chemistry.

Introduction: Escaping Flatland in Drug Design

The over-reliance on aromatic rings in drug discovery has led to a saturation of the chemical space and, in many cases, to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The concept of "escaping flatland" advocates for the incorporation of three-dimensional (3D) structural motifs to improve a compound's drug-like characteristics.[1] Saturated bicyclic scaffolds, with their rigid frameworks and well-defined exit vectors, have gained significant traction in this endeavor.[2] Among these, the bicyclo[2.1.1]hexane (BCH) core has garnered considerable attention for its ability to mimic the spatial arrangement of substituents on aromatic rings while imparting favorable physicochemical properties.[3][4]

The increased sp³ character of BCH derivatives, relative to their aromatic counterparts, can lead to significant improvements in aqueous solubility and metabolic stability.[3] This guide will provide a comprehensive overview of the synthesis, properties, and applications of BCH derivatives, equipping medicinal chemists with the knowledge to strategically employ this scaffold in their drug design programs.

The Bicyclo[2.1.1]hexane Core: A Unique Structural and Conformational Landscape

The bicyclo[2.1.1]hexane scaffold is a strained, bridged bicyclic hydrocarbon. Its rigid structure is a key attribute, locking substituents into well-defined spatial orientations. This conformational restriction can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty associated with the "freezing" of a more flexible molecule upon binding.[5]

Caption: The rigid cage-like structure of the bicyclo[2.1.1]hexane core with key substitution patterns.

Synthetic Strategies for Accessing Bicyclo[2.1.1]hexane Derivatives

The practical application of BCHs in drug discovery has been historically limited by the lack of efficient and scalable synthetic routes. However, recent advancements have opened up new avenues for the synthesis of a diverse range of substituted BCH derivatives. The most common strategies include:

  • Intramolecular [2+2] Photocycloaddition: This is a powerful method for constructing the bicyclo[2.1.1]hexane core from appropriately substituted 1,5-dienes.[1][6] The reaction proceeds via the photochemical excitation of a diene to a diradical intermediate, which then undergoes an intramolecular cyclization.

  • Strain-Release Cycloaddition of Bicyclo[1.1.0]butanes (BCBs): This approach utilizes the high ring strain of BCBs to drive cycloaddition reactions with alkenes, affording bicyclo[2.1.1]hexanes.[3] This method has proven to be quite versatile, allowing for the synthesis of a variety of substitution patterns.

  • C-H Functionalization: Direct functionalization of the BCH core through C-H activation is an emerging and highly attractive strategy.[7][8] This approach allows for the late-stage modification of the scaffold, providing rapid access to a library of analogues.

Experimental Protocol: Synthesis of a 1,2-Disubstituted Bicyclo[2.1.1]hexane via Intramolecular [2+2] Photocycloaddition

The following protocol is a representative example of the synthesis of a 1,2-disubstituted bicyclo[2.1.1]hexane derivative, adapted from literature procedures.[6]

Step 1: Synthesis of the Diene Precursor

  • To a solution of acetophenone in a suitable solvent (e.g., THF), add a base (e.g., LDA) at low temperature (-78 °C).

  • After stirring for a specified time, add allyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to obtain the 1,5-diene precursor.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Prepare a solution of the 1,5-diene precursor in a suitable solvent (e.g., acetonitrile) in a photochemical reactor.

  • Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp or LEDs) at a specific wavelength.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography or crystallization to afford the desired 1,2-disubstituted bicyclo[2.1.1]hexane.

Physicochemical Properties of Bicyclo[2.1.1]hexane Derivatives

The strategic replacement of traditional aromatic and aliphatic groups with the BCH core can significantly modulate the physicochemical properties of a drug candidate.

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] The incorporation of a BCH scaffold generally leads to a decrease in lipophilicity compared to its corresponding phenyl or tert-butyl analogues. This is attributed to the increased sp³ character and the more compact, globular shape of the bicyclic system.

Table 1: Comparison of Calculated logP (cLogP) and Experimental logD Values for Bioactive Compounds and their Bicyclo[2.1.1]hexane Analogues. [9]

Bioactive CompoundcLogPlogDBCH AnaloguecLogPlogD
Conivaptan4.9>4.5Analogue 263.7>4.5
Lomitapide6.8>4.5Analogue 275.63.9
Boscalid3.93.0Analogue 282.83.1
Bixafen4.33.6Analogue 293.63.5
Fluxapyroxad3.02.5Analogue 302.12.6
Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The introduction of a BCH moiety can significantly enhance the aqueous solubility of a compound.[9][10] This is again due to the increased sp³ character and the disruption of the planar, crystalline packing that is often associated with aromatic compounds.

Table 2: Comparison of Aqueous Solubility for Bioactive Compounds and their Bicyclo[2.1.1]hexane Analogues. [9]

Bioactive CompoundSolubility (µM)BCH AnalogueSolubility (µM)Fold Increase
Conivaptan2Analogue 26147
Lomitapide3Analogue 27186
Boscalid11Analogue 28353.2
Bixafen30Analogue 294-
Fluxapyroxad25Analogue 30271.1
Metabolic Stability

Metabolic instability, particularly through cytochrome P450 (CYP) mediated oxidation of aromatic rings, is a common liability in drug candidates. The saturated nature of the BCH core makes it less susceptible to oxidative metabolism, thereby improving the metabolic stability and half-life of a compound.[11]

Acidity (pKa)

The pKa of ionizable groups is a critical determinant of a drug's absorption and distribution. The rigid and strained nature of the bicyclo[2.1.1]hexane framework can influence the acidity of appended carboxylic acid groups.

G cluster_phenyl Phenyl Bioisostere cluster_bch BCH Bioisostere cluster_properties Impact on Physicochemical Properties Phenyl_Ring Phenyl Ring (Flat, Aromatic) BCH_Core Bicyclo[2.1.1]hexane (3D, Saturated) Phenyl_Ring->BCH_Core Bioisosteric Replacement Lipophilicity Decreased Lipophilicity (Lower logP/logD) BCH_Core->Lipophilicity Solubility Increased Aqueous Solubility BCH_Core->Solubility Metabolic_Stability Improved Metabolic Stability BCH_Core->Metabolic_Stability

Caption: Bioisosteric replacement of a phenyl ring with a bicyclo[2.1.1]hexane core and its impact on key physicochemical properties.

Experimental Protocols for Physicochemical Property Measurement

Accurate and reproducible measurement of physicochemical properties is essential for making informed decisions in drug discovery projects.

Protocol for Lipophilicity (logD) Measurement by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (logD).[1]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and n-octanol.

  • Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the aqueous buffer and n-octanol in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a controlled temperature to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the logD value using the following equation: logD = log ( [Compound]octanol / [Compound]aqueous )

Protocol for Kinetic Aqueous Solubility Measurement

This protocol outlines a common method for determining the kinetic solubility of a compound.[4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with shaking.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Solubility Determination: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Protocol for Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a general workflow for assessing the metabolic stability of a compound using HLMs.[3][12]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Applications in Drug Design: Case Studies

The strategic incorporation of the bicyclo[2.1.1]hexane scaffold has been successfully applied in several drug discovery programs to address specific challenges. For instance, in the optimization of LRRK2 kinase inhibitors, the replacement of a pyrrolidine ring with an azabicyclo[2.1.1]hexane moiety led to significant improvements in both solubility and metabolic clearance.[11] Similarly, the substitution of an ortho-substituted phenyl ring in the fungicide boscalid with a 1,2-disubstituted bicyclo[2.1.1]hexane resulted in a threefold increase in aqueous solubility while retaining its antifungal activity.[9]

Conclusion

Bicyclo[2.1.1]hexane derivatives represent a valuable and increasingly accessible class of building blocks for modern medicinal chemistry. Their unique three-dimensional structure and favorable physicochemical properties offer a powerful strategy to overcome common liabilities associated with traditional flat aromatic scaffolds. By providing a rigidified framework, enhancing aqueous solubility, and improving metabolic stability, the BCH core can significantly contribute to the development of safer and more efficacious drugs. As synthetic methodologies continue to evolve, the application of bicyclo[2.1.1]hexane derivatives in drug discovery is poised for significant growth, enabling the exploration of novel chemical space and the design of next-generation therapeutics.

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Unraveling the Constrained Framework: A Technical Guide to the Structure Elucidation of Bicyclo[2.1.1]hexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Bicyclo[2.1.1]hexane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the drive to escape "flatland" and embrace three-dimensional molecular architectures has positioned strained bicyclic scaffolds as privileged motifs.[1] Among these, the bicyclo[2.1.1]hexane framework has emerged as a valuable bioisostere for ortho- and meta-substituted phenyl rings, offering a rigidified core that can enhance metabolic stability and improve pharmacokinetic profiles.[2] Bicyclo[2.1.1]hexan-1-amine hydrochloride, as a primary amine anchored to this unique scaffold, represents a key building block for the synthesis of novel therapeutic agents. Its compact and conformationally restricted nature allows for precise vectoral presentation of substituents, a critical factor in optimizing ligand-receptor interactions.

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to unequivocally determine the structure of Bicyclo[2.1.1]hexan-1-amine hydrochloride. As Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical and synergistic application of modern spectroscopic techniques, mirroring the investigative process undertaken in a research and development setting. We will delve into the causality behind each analytical choice, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis culminates in the unambiguous structural assignment of this important molecule.

The Analytical Blueprint: An Integrated Spectroscopic Approach

The structure elucidation of a novel chemical entity is akin to solving a molecular puzzle. Each piece of spectroscopic data provides a unique clue, and only through their integrated interpretation can the full picture be revealed. For Bicyclo[2.1.1]hexan-1-amine hydrochloride, our strategy relies on a multi-pronged approach to define its elemental composition, connectivity, and stereochemistry.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation Elemental Analysis Elemental Analysis 1D NMR (1H, 13C) 1D NMR (1H, 13C) Elemental Analysis->1D NMR (1H, 13C) Provides Molecular Formula Mass Spectrometry Mass Spectrometry Mass Spectrometry->1D NMR (1H, 13C) Confirms Molecular Weight 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Initial Assignments Structure Verification Structure Verification 2D NMR (COSY, HSQC, HMBC)->Structure Verification Definitive Connectivity

Caption: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

Prior to delving into the intricacies of its three-dimensional structure, the foundational step is to ascertain the molecular formula and weight of the compound.

Mass Spectrometry: Confirming the Molecular Ion

Mass spectrometry provides the molecular weight of the free amine and offers insights into its fragmentation patterns. For Bicyclo[2.1.1]hexan-1-amine, the molecular formula is C6H11N, with a monoisotopic mass of 97.08915 Da.[3] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 97. A key indicator for the presence of a single nitrogen atom is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

Expected Fragmentation Pattern:

The rigid bicyclic structure influences the fragmentation cascade. Common fragmentation pathways for cyclic amines involve alpha-cleavage, leading to the loss of substituents attached to the carbon adjacent to the nitrogen. For Bicyclo[2.1.1]hexan-1-amine, a prominent fragmentation would be the loss of a C2H4 moiety from the cyclobutane ring, leading to a stable iminium ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the free amine (obtained by neutralization of the hydrochloride salt) is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]+.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Data Acquisition: The instrument is set to acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion.

The expected exact mass for the protonated molecule [C6H11N + H]+ is 98.096426 Da.[3] HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Elemental Analysis: Empirical Formula Determination

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the hydrochloride salt (C6H12ClN). This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm its elemental makeup.

ElementTheoretical %
Carbon (C)53.94%
Hydrogen (H)9.05%
Chlorine (Cl)26.53%
Nitrogen (N)10.48%

Note: Theoretical percentages are calculated based on the molecular formula C6H12ClN with a molecular weight of 133.62 g/mol .[5]

Part 2: Deciphering the Connectivity - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Bicyclo[2.1.1]hexan-1-amine hydrochloride, a suite of 1D and 2D NMR experiments is employed to assemble the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The strained bicyclic system results in a complex spectrum with signals that are often overlapping.

Expected Chemical Shifts and Multiplicities:

Due to the rigid, cage-like structure, the protons in the bicyclo[2.1.1]hexane core exhibit distinct chemical shifts. The presence of the electron-withdrawing ammonium group (-NH3+) in the hydrochloride salt will deshield adjacent protons, causing them to resonate at a lower field (higher ppm) compared to the free amine.

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-NH3+8.0 - 9.0br s-
H5 (bridgehead)~2.5 - 2.8m
H2, H3 (endo/exo)~2.0 - 2.4m
H4, H6 (endo/exo)~1.8 - 2.2m

Note: These are representative chemical shifts and may vary depending on the solvent and concentration. The broad singlet for the -NH3+ protons is due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the symmetry of the bicyclo[2.1.1]hexane core, fewer than six signals are expected for the carbon skeleton.

CarbonExpected Chemical Shift (ppm)
C1 (bridgehead, C-N)~55 - 60
C5 (bridgehead)~40 - 45
C2, C3, C4, C6~30 - 38

Note: The carbon attached to the nitrogen (C1) is significantly deshielded.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for unambiguously assigning the complex proton and carbon signals and establishing the connectivity of the molecule.

Experimental Protocol: 2D NMR Suite

  • Sample Preparation: A solution of Bicyclo[2.1.1]hexan-1-amine hydrochloride is prepared in a suitable deuterated solvent (e.g., D2O or DMSO-d6) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over two or three bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

G cluster_0 COSY COSY (H-H Connectivity) HSQC HSQC (Direct C-H attachment) HMBC HMBC (Long-range C-H connectivity) Proton_Signals Proton Signals Proton_Signals->COSY Correlates with neighboring protons Proton_Signals->HSQC Correlates with attached carbons Proton_Signals->HMBC Correlates with 2-3 bond distant carbons Carbon_Signals Carbon Signals Carbon_Signals->HSQC Carbon_Signals->HMBC

Caption: The interplay of key 2D NMR experiments.

Interpretation of 2D NMR Data:

  • COSY: Will reveal the coupling network within the bicyclic system. For instance, the bridgehead proton (H5) will show correlations to the protons on the adjacent carbons (H4 and H6).

  • HSQC: Each proton signal will correlate to the carbon signal of the carbon it is directly bonded to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC: This is crucial for identifying the quaternary carbon (C1) and for piecing together the entire carbon framework. For example, protons on C2 and C3 will show long-range correlations to the bridgehead carbon C1.

By systematically analyzing the correlations in these 2D spectra, the complete bonding network of Bicyclo[2.1.1]hexan-1-amine hydrochloride can be definitively established.

Part 3: The Final Verdict - Assembling the Structural Evidence

The culmination of the analytical data provides an irrefutable structural assignment for Bicyclo[2.1.1]hexan-1-amine hydrochloride.

  • Elemental analysis and HRMS confirm the molecular formula C6H12ClN.

  • ¹H and ¹³C NMR indicate the presence of the bicyclo[2.1.1]hexane core and the amine functionality.

  • 2D NMR (COSY, HSQC, and HMBC) establishes the precise connectivity of all atoms, confirming the position of the amine group at a bridgehead carbon.

While X-ray crystallography would provide the ultimate confirmation of the three-dimensional structure in the solid state, the comprehensive spectroscopic data presented here is sufficient for an unambiguous structure elucidation in solution.

Conclusion: A Robust Framework for Structural Verification

The structure elucidation of Bicyclo[2.1.1]hexan-1-amine hydrochloride serves as a prime example of the power of a modern, integrated analytical approach. By strategically employing a suite of spectroscopic techniques and interpreting the data in a synergistic manner, we can confidently determine the structure of even complex and strained molecules. This robust analytical framework is not only fundamental to novel compound characterization but also essential for ensuring the quality and integrity of chemical entities that will ultimately be used to advance the frontiers of drug discovery.

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The Ascendancy of Bicyclo[2.1.1]hexane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical space with enhanced pharmacological properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, saturated scaffolds—has identified bicyclo[2.1.1]hexane (BCH) as a core of significant interest.[1] This technical guide provides an in-depth exploration of the BCH scaffold, from its fundamental synthesis and unique conformational properties to its strategic application as a bioisostere in drug design. We will delve into the causality behind synthetic choices, the impact of the BCH core on physicochemical properties, and its potential to unlock innovative therapeutic agents for researchers, scientists, and drug development professionals.

The Strategic Imperative for 3D Scaffolds: Introducing Bicyclo[2.1.1]hexane

The over-reliance on flat, aromatic rings in drug discovery has led to challenges in optimizing properties such as solubility, metabolic stability, and selectivity.[2][3] Saturated, three-dimensional scaffolds offer a compelling alternative by providing defined exit vectors for substituents, enabling a more precise exploration of a target's binding pocket.[4][5] Among these, the bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a versatile and valuable building block.[6] Its rigid, cage-like structure offers a unique conformational profile that can mimic the spatial arrangement of substituents on aromatic rings while improving key drug-like properties.[5][7]

The BCH core is particularly notable for its role as a bioisosteric replacement for ortho- and meta-substituted benzene rings.[1][2][7] This guide will explore the nuances of this bioisosterism, highlighting how the BCH scaffold can lead to patent-free analogues of existing drugs with potentially enhanced therapeutic profiles.[8][9]

Synthesis of Bicyclo[2.1.1]hexane Scaffolds: Navigating the Synthetic Landscape

The practical application of BCH scaffolds in drug discovery is intrinsically linked to the availability of efficient and scalable synthetic routes. Historically, the synthesis of functionalized BCH derivatives has been challenging, often limiting their widespread adoption.[10][11] However, recent advancements have opened new avenues for accessing a diverse range of substituted BCH cores.

Intramolecular [2+2] Photocycloaddition: A Cornerstone of BCH Synthesis

A prevalent and powerful method for constructing the BCH skeleton is the intramolecular [2+2] photocycloaddition of 1,5-dienes.[1][7][12] This approach, often mediated by visible light and a photocatalyst, allows for the formation of the strained bicyclic system in good to excellent yields.[12]

The choice of photocatalyst is critical for the efficiency of the reaction. Iridium-based catalysts, such as (Ir[dF(CF3)ppy]2(dtbpy))PF6, have demonstrated high efficacy in promoting the desired cycloaddition.[12][13] The reaction mechanism is believed to proceed through a triplet energy transfer from the excited photocatalyst to the diene, initiating the cyclization cascade.[12]

Diagram 1: General Workflow for Intramolecular [2+2] Photocycloaddition

G cluster_prep Substrate Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification cluster_product Final Product Start 1,5-Diene Precursor Reaction Irradiation (e.g., λ = 414 nm) Photocatalyst (e.g., Iridium complex) Deoxygenated Solvent (e.g., Acetone) Start->Reaction Dissolve Workup Solvent Removal Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification End Bicyclo[2.1.1]hexane Derivative Purification->End

Caption: A simplified workflow for the synthesis of BCH via intramolecular [2+2] photocycloaddition.

Alternative and Emerging Synthetic Strategies

While photocycloaddition remains a primary route, other innovative methods have been developed to access diverse BCH substitution patterns:

  • Strain-Release Cycloadditions: Reactions involving highly strained bicyclo[1.1.0]butanes (BCBs) with alkenes or ketenes offer another entry point to the BCH core.[14][15][16] These reactions leverage the inherent strain of the BCB to drive the formation of the bicyclic system.

  • C-H Functionalization: Direct functionalization of the BCH scaffold through C-H activation presents a powerful strategy for late-stage diversification.[17][18][19] This approach allows for the introduction of various functional groups onto the pre-formed bicyclic core, expanding the accessible chemical space.[17][18] Dirhodium-catalyzed C-H insertion reactions have shown particular promise in achieving high diastereoselectivity and enantioselectivity.[7][17][19]

  • Pinacol Rearrangement: A two-step sequence involving a samarium(II) iodide-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement has been employed to synthesize 1-substituted bicyclo[2.1.1]hexan-5-ones, which are versatile intermediates.[1]

The choice of synthetic strategy is often dictated by the desired substitution pattern on the BCH core. The ability to access not only bridgehead-substituted but also bridge-functionalized BCHs is crucial for exploring a wider range of bioisosteric replacements and novel chemical space.[10][11][20]

Physicochemical Properties and Conformational Rigidity: The BCH Advantage

The rigid, three-dimensional structure of the BCH scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design.

Diagram 2: Conformational Rigidity of Bicyclo[2.1.1]hexane

Caption: The rigid cage-like structure of BCH results in well-defined exit vectors for substituents.

Improved Solubility and Reduced Lipophilicity

A common challenge in drug development is balancing potency with aqueous solubility. The replacement of a flat, lipophilic aromatic ring with a saturated, three-dimensional BCH scaffold can significantly improve a compound's solubility.[8] This is attributed to the disruption of crystal packing and a decrease in the overall lipophilicity of the molecule. For instance, replacing an ortho-substituted benzene ring in the drug conivaptan with a 1,2-disubstituted BCH scaffold resulted in a threefold increase in aqueous solubility.[8]

Enhanced Metabolic Stability

The metabolic liability of aromatic rings, often through oxidation by cytochrome P450 enzymes, is a frequent hurdle in drug discovery. The saturated C-H bonds of the BCH core are generally more resistant to metabolic degradation, which can lead to improved metabolic stability and a longer in vivo half-life.[8][21] However, the impact on metabolic stability can be complex and context-dependent. While in some cases, such as with a conivaptan analog, metabolic stability was increased, in other instances, it was observed to decrease.[22] This highlights the importance of empirical evaluation for each specific molecular context.

Conformational Locking and Pre-organization

The rigid nature of the BCH scaffold "locks" the conformation of the attached substituents, pre-organizing them for optimal interaction with a biological target.[4][5] This can lead to an increase in binding affinity and selectivity compared to more flexible analogues. This strategy of conformational rigidification has been successfully applied to mimic and constrain the flexible conformations of cyclopentane rings, another common motif in drug molecules.[4][23][24]

Bicyclo[2.1.1]hexane as a Bioisostere: Mimicking Aromatic Systems and Beyond

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of medicinal chemistry. The BCH scaffold has proven to be a highly effective bioisostere for several key structural motifs.

The ortho- and meta-Substituted Benzene Mimic

A significant application of the BCH scaffold is as a saturated bioisostere of ortho- and meta-substituted benzene rings.[1][2][7][8][9] The fixed spatial relationship between substituents on the BCH core can effectively replicate the geometry of these aromatic substitution patterns.

Table 1: Comparison of Geometric Parameters: ortho-Xylene vs. 1,2-Disubstituted BCH

Parameterortho-Xylene1,2-Disubstituted BCH
Distance between substituent attachment points~1.4 Å~1.5 Å
Angle between substituent vectors~60°Varies with substitution

Note: These are approximate values and can vary depending on the specific substituents.

This mimicry has been successfully demonstrated in the development of patent-free analogues of existing agrochemicals and pharmaceuticals. For example, replacing the ortho-substituted dichlorophenyl ring in the fungicide boscalid with a 1,2-disubstituted BCH core resulted in a compound that retained significant antifungal activity.[8][9][22]

Diagram 3: Bioisosteric Replacement of an ortho-Substituted Benzene Ring

G cluster_benzene ortho-Substituted Benzene cluster_bch 1,2-Disubstituted BCH Benzene R1 | C1=C2 -- C3 |   |   | C6 -- C5 -- C4 | R2 BCH R1 | C1 -- C2 -- C6 |   /  \nC5 -- C4 -- C3 | R2 Benzene->BCH Bioisosteric Replacement

Caption: The 1,2-disubstituted BCH scaffold as a three-dimensional mimic of an ortho-substituted benzene ring.

A Rigid Scaffold for Other Motifs

Beyond mimicking aromatic systems, the diverse substitution patterns achievable with BCH scaffolds allow them to serve as rigid analogues for other flexible ring systems, such as 1,3-disubstituted cyclopentanes.[23][24] This opens up new avenues for applying conformational constraint as a strategy to improve the pharmacological properties of a wider range of lead compounds.

Experimental Protocols: A Practical Guide to Key Syntheses

To facilitate the adoption of BCH scaffolds, this section provides a detailed, step-by-step methodology for a key synthetic transformation.

Protocol: Visible Light-Mediated Intramolecular [2+2] Photocycloaddition of a 1,5-Diene

This protocol is adapted from established procedures for the synthesis of bicyclo[2.1.1]hexanes.[12]

Materials:

  • 1,5-diene substrate

  • Iridium photocatalyst (e.g., Ir(dFCF3ppy)2(dtbbpy)PF6)

  • Anhydrous, deoxygenated solvent (e.g., acetone)

  • Schlenk flask or similar reaction vessel

  • LED light source (e.g., λ = 414 nm)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,5-diene substrate in the anhydrous, deoxygenated solvent.

  • Catalyst Addition: Add the iridium photocatalyst to the reaction mixture. The catalyst loading is typically in the range of 0.5-2 mol%.

  • Deoxygenation: Subject the reaction mixture to three cycles of "freeze-pump-thaw" to ensure the complete removal of oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel at a fixed distance from the LED light source and begin irradiation while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired bicyclo[2.1.1]hexane derivative.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy and mass spectrometry. The characteristic signals of the bicyclic core in the NMR spectra will confirm the formation of the desired product.

Future Perspectives and Conclusion

The bicyclo[2.1.1]hexane scaffold represents a significant step forward in the "escape from flatland" and the broader effort to expand the three-dimensional character of drug candidates.[1] The continued development of novel and efficient synthetic methodologies will be crucial for unlocking the full potential of this versatile core.[5][10][11] As our understanding of the intricate relationship between three-dimensional structure and pharmacological activity grows, the strategic incorporation of scaffolds like BCH will undoubtedly play an increasingly important role in the design of next-generation therapeutics. This guide has provided a comprehensive overview of the current state of the art, offering both the theoretical underpinnings and practical considerations for harnessing the power of the bicyclo[2.1.1]hexane scaffold in drug discovery.

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  • Enamine. (n.d.). Saturated Bioisosteres of ortho-/meta-substituted Benzenes. Enamine.
  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. RSC Publishing.
  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Davies, H. M. L., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Bicyclic Amines

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. For decades, drug discovery was dominated by "flat" aromatic structures. However, the industry is undergoing a significant strategic shift, often termed the "escape from flatland," which champions the integration of three-dimensional (3D) saturated scaffolds.[1] Bicyclic amines stand at the forefront of this movement. Their inherent structural rigidity fixes substituents in precise three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3]

Unlike their flexible acyclic or monocyclic counterparts, the constrained conformations of bicyclic amines can significantly improve metabolic stability and reduce off-target toxicity.[3][4] These scaffolds, which include fused, bridged, and spirocyclic systems, offer a rich, underexplored chemical space for the development of next-generation therapeutics.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for discovering and synthesizing these valuable molecular architectures, moving from foundational concepts to state-of-the-art catalytic methodologies.

Part 1: The Strategic Value of Bicyclic Amine Scaffolds

The rationale for incorporating bicyclic amines into drug candidates is multifaceted, primarily revolving around the concept of conformational constraint and the introduction of novel structural vectors.

Bioisosterism and Physicochemical Property Modulation

One of the most powerful applications of bicyclic amines is their use as bioisosteres for common motifs like phenyl rings or tert-butyl groups.[6][7] A prime example is the bicyclo[1.1.1]pentylamine (BCPA) scaffold, which has emerged as a nonclassical bioisostere for arylamines.[6] While maintaining the critical 180° vector of a para-substituted phenyl ring, the sp³-rich BCP core imparts vastly different physicochemical properties.[6][8]

Propertypara-Substituted ArylamineDisubstituted Bicyclo[1.1.1]pentylamine (BCPA)Rationale for Improvement
Solubility Generally LowerHigherDisruption of π-stacking interactions and increased polarity.[6]
Metabolic Stability Prone to oxidative metabolism (e.g., by P450s)More resistant to oxidationLack of aromatic C-H bonds susceptible to enzymatic oxidation.[6]
Lipophilicity (logP) HigherLowerIncreased sp³ character reduces lipophilicity.[1]
Molecular Geometry PlanarRigid, 3D CageProvides precise, non-planar exit vectors for substituents.[3]
Scaffold Hopping for Novelty and IP Generation

Scaffold hopping is a crucial strategy in medicinal chemistry to identify novel core structures that retain the key pharmacophoric features of a known active compound.[9][10][11] Bicyclic amines provide excellent frameworks for such exploration. By replacing a flexible or planar core with a rigid bicyclic system, researchers can access new intellectual property space while potentially improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[12] This strategy has been successfully used to develop new classes of inhibitors for various biological targets.[9][10]

Part 2: Modern Synthetic Strategies for Bicyclic Amine Construction

The synthesis of complex, functionalized bicyclic amines has historically been a significant challenge. However, recent advancements in catalysis have opened new avenues for their efficient and modular construction. The following sections detail field-proven, authoritative protocols for key modern transformations.

Intramolecular C–H Amination: The Power of Proximity

One of the most elegant and powerful strategies for constructing bridged and fused bicyclic amines is through intramolecular C–H amination.[4][13][14][15] This approach leverages the proximity of a reactive nitrogen species to an unactivated C(sp³)–H bond within the same molecule, turning a challenging intermolecular reaction into a highly efficient, entropically favored cyclization. The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants are cornerstones of this strategy.[3][4]

A recently developed method employs the synergistic activation by both light and heat to drive the reaction, allowing for gram-scale synthesis of complex bridged aza-cycles.[13][14][15][16]

Experimental Protocol: Synergistic Photo- and Thermo-activated Intramolecular C–H Amination[13][15]

This protocol describes a general procedure for the synthesis of bridged bicyclic amines from a suitable N-chloro-sulfonamide precursor.

Step 1: Preparation of the N-Chloro-Sulfonamide Precursor

  • To a solution of the starting monocyclic sulfonamide (1.0 equiv) in dichloromethane (DCM, 0.2 M), add tert-butyl hypochlorite (1.2 equiv).

  • Stir the reaction mixture in the dark at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the mixture under reduced pressure to afford the crude N-chloro-sulfonamide, which is used immediately in the next step without further purification. Causality Note: The N-chloro intermediate is light and heat sensitive; immediate use is critical to prevent degradation and ensure high yields in the subsequent cyclization.

Step 2: Cyclization via Synergistic Activation

  • In an oven-dried flask equipped with a reflux condenser, dissolve the crude N-chloro-sulfonamide (1.0 equiv) and iodine (I₂, 0.1 equiv) in a degassed solvent such as chlorobenzene (0.05 M).

  • Place the reaction vessel in a pre-heated oil bath at 80-100 °C.

  • Simultaneously irradiate the mixture with a high-power LED flood lamp (e.g., 1000 W, 450 nm). Expertise Insight: The dual activation is key. Heat facilitates the initial equilibrium, while photoirradiation promotes the key N-Cl bond homolysis to generate the nitrogen radical, significantly accelerating the reaction compared to thermal or photochemical methods alone.[3]

  • Stir the reaction vigorously for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bridged bicyclic amine.

Visualizing the C-H Amination Workflow

The logical flow from precursor synthesis to the final product is a self-validating system where the purity and reactivity of the intermediate directly impact the success of the cyclization.

G Workflow for Intramolecular C-H Amination sub_a Starting Monocyclic Sulfonamide sub_b N-Chlorination (t-BuOCl, dark) sub_a->sub_b sub_c N-Chloro Intermediate (Use Immediately) sub_b->sub_c sub_d Synergistic Activation (Heat + Light, I₂ catalyst) sub_c->sub_d Critical Step: Radical Generation sub_f Quench & Workup sub_d->sub_f sub_e Bridged Bicyclic Amine Product sub_g Purification (Chromatography) sub_f->sub_g sub_g->sub_e

Caption: General experimental workflow for the synthesis of bridged bicyclic amines.

Radical-Mediated Synthesis of Bicyclo[1.1.1]pentylamines (BCPAs)

As discussed, BCPAs are highly valuable arylamine bioisosteres. Their synthesis was historically challenging, but modern methods have made them readily accessible. A leading strategy involves the radical-mediated amination of [1.1.1]propellane, a highly strained hydrocarbon that acts as a carbon-centered radical trap.[6][7]

Conceptual Mechanism: Strain-Release Amination

This process leverages the immense ring strain of [1.1.1]propellane. An N-centered radical, generated from a nitrogen precursor, adds to the central C-C bond of propellane. This addition breaks the bond and releases the strain, forming a bicyclo[1.1.1]pentyl radical, which is then trapped to form the final product.

G Strain-Release Amination of [1.1.1]propellane node_a Nitrogen Precursor (e.g., R₂N-X) node_d N-Centered Radical (R₂N•) node_a->node_d Generation node_b [1.1.1]propellane node_e Bicyclo[1.1.1]pentyl Radical node_b->node_e Radical Addition & Ring Opening node_c Initiator (Light or Reagent) node_c->node_d node_d->node_e node_f BCPA Product (R₂N-BCP) node_e->node_f Trapping / Termination

Caption: Conceptual pathway for the synthesis of BCPAs via radical addition.

Experimental Protocol: Photocatalytic Synthesis of Tertiary BCPAs[6]

This protocol is adapted from methodologies that utilize photocatalysis to generate the key nitrogen-centered radical.

Step 1: Reaction Setup

  • To an oven-dried vial equipped with a magnetic stir bar, add the secondary amine (1.5 equiv), an oxidant such as di-tert-butyl peroxide (1.5 equiv), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

  • Seal the vial with a septum and purge with an inert atmosphere (N₂ or Ar).

  • Add a solution of [1.1.1]propellane (1.0 equiv) in a suitable solvent (e.g., acetonitrile, 0.1 M). Trustworthiness Note: [1.1.1]propellane is volatile and reactive; it is typically handled as a solution in a less volatile solvent. Accurate titration of the stock solution is essential for reproducibility.

  • Place the reaction vial approximately 5-10 cm from a cooling fan and a specific wavelength LED lamp (e.g., 456 nm blue LED).

Step 2: Photoreaction and Workup

  • Stir the reaction mixture at room temperature under irradiation for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS by taking small aliquots.

  • Upon completion, remove the light source and quench the reaction by opening it to the air.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired tertiary BCPA.

Part 3: Conclusion and Future Outlook

The field of bicyclic amine synthesis is dynamic and rapidly evolving. The shift from classical, often lengthy synthetic sequences to modern, catalytic, and often single-step methodologies has made these valuable scaffolds more accessible than ever. Strategies like intramolecular C-H amination and radical-mediated functionalization of strained rings are not just synthetic curiosities; they are enabling tools that allow medicinal chemists to explore new dimensions of chemical space.[7][13]

Future innovations will likely focus on enantioselective syntheses to control stereochemistry, the development of new catalytic systems with broader substrate scopes, and the application of flow chemistry to enable large-scale production of these important building blocks.[5] As our understanding of the interplay between 3D structure and biological function deepens, novel bicyclic amines will undoubtedly play a pivotal role in the discovery of safer and more effective medicines.

References

  • Lux, M. C., Jurczyk, J., Lam, Y., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6578-6583. [Link]

  • Lux, M. C., Jurczyk, J., Lam, Y., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. eScholarship, University of California. [Link]

  • Lux, M. C., Jurczyk, J., Lam, Y., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. ResearchGate. [Link]

  • Ma, C., Roque, J. B., Ham, J. S., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. ACS Publications - Organic Letters. [Link]

  • Cossy, J., & Bellosta, V. (2001). Synthesis of medium-sized cyclic amines by selective ring cleavage of sulfonylated bicyclic amines. PubMed. [Link]

  • Roque, J. B., Lux, M. C., Ma, C., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Knochel, P., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and. RSC Publishing. [Link]

  • Gray, C. G., et al. (2014). Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. PMC. [Link]

  • Author Information. (2025). Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Yu, Z., & Shi, L. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. [Link]

  • Ceusters, S. (2022). EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. University of Antwerp. [Link]

  • Wang, L., Feng, D., & Geng, X. (2024). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. [Link]

  • Mykhailiuk, P., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Weis, R., & Seebacher, W. (2009). New Bicyclic Amines: Synthesis and SARs of their Action Against the Causative Organisms of Malaria and Sleeping Sickness. Ingenta Connect. [Link]

  • Weis, R., & Seebacher, W. (2009). New Bicyclic Amines: Synthesis and SARs of their Action Against the Causative Organisms of Malaria and Sleeping Sickness. Bentham Science Publishers. [Link]

  • Cossy, J., & Bellosta, V. (2001). Synthesis of medium-sized cyclic amines by selective ring cleavage of sulfonylated bicyclic amines. R Discovery. [Link]

  • Li, G., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Various Authors. (N.D.). Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

  • Brown, A. D., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. ChemComm. [Link]

  • NPR Author. (2020). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Nature Portfolio. [Link]

  • Ma, C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. ACS Publications - Organic Letters. [Link]

  • Tlou, M. G., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • Marques, M., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]

  • Author. (N.D.). Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. ChemRxiv. [Link]

  • Fallacara, A. L., et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. MDPI. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

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  • Kim, J. H., et al. (N.D.). Process for preparing bicyclic amine.
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  • Various Authors. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry. [Link]

  • Sun, H., et al. (2012). Classification of Scaffold Hopping Approaches. PMC. [Link]

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Spectral data (NMR, IR, Mass) for Bicyclo[2.1.1]hexan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Data of Bicyclo[2.1.1]hexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Scaffold

Bicyclo[2.1.1]hexan-1-amine hydrochloride is a fascinating molecule that embodies the principles of three-dimensional molecular design in modern drug discovery. As a saturated, strained bicyclic system, it serves as a bioisostere for ortho-substituted benzene rings, offering a route to "escape from flatland" and improve physicochemical properties such as solubility and metabolic stability.[1] This guide provides a detailed analysis of the key spectral data—NMR, IR, and Mass Spectrometry—that are essential for the unambiguous identification and characterization of this valuable sp³-rich building block. The data presented herein are based on established spectroscopic principles and data from closely related bicyclic structures.

Synthetic Strategy: Accessing the Bridgehead Amine

A reliable method for the synthesis of bridgehead amines from their corresponding carboxylic acids is the Curtius rearrangement.[2] This reaction is particularly advantageous as it proceeds with complete retention of the stereochemistry at the migrating carbon center, a crucial feature for complex, rigid structures like the bicyclo[2.1.1]hexane core.[3]

Experimental Protocol: Curtius Rearrangement

A plausible and commonly employed synthetic route starts from Bicyclo[2.1.1]hexane-1-carboxylic acid.

  • Acyl Azide Formation: The starting carboxylic acid is dissolved in an inert solvent like toluene. Triethylamine (Et₃N) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The reaction is typically stirred at room temperature until the formation of the acyl azide is complete.

  • Rearrangement to Isocyanate: The reaction mixture is then heated to reflux (approx. 80-110 °C). At this temperature, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate.[4] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Hydrolysis and Salt Formation: After cooling, the isocyanate is quenched by the addition of an acidic solution, such as hydrochloric acid in dioxane. This protonates the nitrogen and hydrolyzes the isocyanate to the corresponding primary amine, which is immediately trapped as the hydrochloride salt.

  • Isolation: The resulting solid, Bicyclo[2.1.1]hexan-1-amine hydrochloride, can then be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove any organic impurities, and dried under vacuum.

cluster_analysis Spectroscopic Analysis start Bicyclo[2.1.1]hexane- 1-carboxylic Acid step1 Acyl Azide Formation (e.g., DPPA, Et₃N) start->step1 intermediate Acyl Azide Intermediate step1->intermediate step2 Curtius Rearrangement (Heat, toluene) intermediate->step2 isocyanate Isocyanate Intermediate step2->isocyanate step3 HCl Quench (HCl in Dioxane) isocyanate->step3 product Bicyclo[2.1.1]hexan-1-amine HCl step3->product NMR NMR (¹H, ¹³C) product->NMR IR IR Spectroscopy product->IR MS Mass Spectrometry product->MS

Fig. 2: Structure of Bicyclo[2.1.1]hexan-1-amine HCl
¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple but informative. Due to the molecule's symmetry and rigidity, distinct signals are anticipated for the different proton environments. The spectrum is typically recorded in D₂O or DMSO-d₆ to allow for the observation of the exchangeable ammonium protons.

  • Ammonium Protons (NH₃⁺): In a solvent like DMSO-d₆, these protons would likely appear as a broad singlet significantly downfield, typically in the range of 8.0-9.0 ppm, due to the deshielding effect of the positive nitrogen charge. In D₂O, this signal would exchange and disappear.

  • Bridgehead Proton (C4-H): This is a unique proton in the structure. It is expected to be a multiplet, appearing around 2.5-2.8 ppm. Its multiplicity will arise from coupling to the adjacent methylene protons.

  • Methylene Protons (C2, C3, C5, C6-H): The remaining eight protons on the four methylene groups will likely appear as a series of complex multiplets in the upfield region, approximately between 1.5 and 2.2 ppm. The exact appearance will be complex due to geminal and vicinal coupling within the rigid bicyclic system. [5][6]The protons on the one-carbon bridge (C6) and two-carbon bridge (C2, C3) will have distinct chemical environments.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

  • C1 (Bridgehead, Amine-bearing): This quaternary carbon, being attached to the electron-withdrawing ammonium group, will be the most deshielded of the aliphatic carbons, expected in the range of 60-65 ppm.

  • C4 (Bridgehead): The other bridgehead carbon is expected to appear around 40-45 ppm.

  • C2, C5 (Methylene): These carbons of the two-carbon bridge are chemically equivalent and are predicted to have a chemical shift in the range of 35-40 ppm.

  • C3, C6 (Methylene): These carbons, including the one-carbon bridge, are also equivalent and are expected to be the most shielded, appearing around 25-30 ppm. [7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the primary ammonium group (-NH₃⁺) and the saturated hydrocarbon framework.

  • N-H Stretching: A very broad and strong absorption band is characteristic of the N-H stretching vibrations of a primary amine salt. [8]This band typically appears over a wide range, from approximately 3200 cm⁻¹ down to 2800 cm⁻¹. [9][10]* C-H Stretching: Superimposed on the broad N-H band, sharper peaks corresponding to the C-H stretching of the bicyclic alkane framework will be visible between 2850 and 3000 cm⁻¹.

  • N-H Bending (Asymmetric and Symmetric): Two distinct bands are expected for the ammonium group's bending vibrations. The asymmetric bend is typically found around 1625-1560 cm⁻¹, while the symmetric bend appears at approximately 1550-1500 cm⁻¹. [8]* Overtone/Combination Bands: Often, a series of weaker, broad combination and overtone bands can be observed in the 2800 to 2000 cm⁻¹ region, which is also a hallmark of amine salts. [8]

Mass Spectrometry

Mass spectrometry of the free amine (Bicyclo[2.1.1]hexan-1-amine) would be performed after neutralization of the HCl salt. The fragmentation pattern is dictated by the stability of the resulting ions and radicals, with cleavage alpha to the nitrogen atom being a dominant pathway for aliphatic amines. [11][12]

  • Molecular Ion (M⁺): According to the nitrogen rule, a molecule with one nitrogen atom will have an odd molecular weight. The free amine (C₆H₁₁N) has a molecular weight of 97.16 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 97.

  • Alpha-Cleavage: The most significant fragmentation pathway for cyclic amines is the cleavage of a C-C bond alpha to the nitrogen atom. [13]Loss of an ethyl radical (C₂H₅•) via cleavage of the C1-C2 (or C1-C6) and C3-C4 bonds would lead to a stable iminium ion fragment. This would likely be a major peak in the spectrum.

  • Loss of H•: A peak at M-1 (m/z = 96) is common for cyclic amines, resulting from the loss of a hydrogen atom from a carbon adjacent to the nitrogen. [13]

Summary of Spectral Data

Technique Feature Expected Value/Region Rationale
¹H NMR NH₃⁺~8.0 - 9.0 ppm (broad s)Deshielding from positive nitrogen charge.
C4-H~2.5 - 2.8 ppm (m)Bridgehead proton in a strained ring system.
CH₂ Groups~1.5 - 2.2 ppm (m)Aliphatic protons on the bicyclic core.
¹³C NMR C1~60 - 65 ppmQuaternary carbon attached to electron-withdrawing NH₃⁺.
C4~40 - 45 ppmBridgehead carbon.
C2, C5~35 - 40 ppmMethylene carbons on the two-carbon bridge.
C3, C6~25 - 30 ppmMethylene carbons, including the one-carbon bridge.
IR N-H Stretch3200 - 2800 cm⁻¹ (broad, strong)Characteristic of R-NH₃⁺ stretching vibrations. [9][10]
N-H Bend~1625-1560 & ~1550-1500 cm⁻¹Asymmetric and symmetric bending modes of NH₃⁺. [8]
C-H Stretch3000 - 2850 cm⁻¹ (medium, sharp)Aliphatic C-H bonds of the bicyclic system.
Mass Spec Molecular Ion (M⁺)m/z = 97Odd molecular weight due to one nitrogen atom. [12]
M-1 Peakm/z = 96Loss of a hydrogen radical. [13]
FragmentationComplex patternDominated by alpha-cleavage to form stable iminium ions.

Conclusion

The comprehensive spectral analysis of Bicyclo[2.1.1]hexan-1-amine hydrochloride provides a clear and definitive fingerprint for its identification. The unique features in the NMR spectra, driven by the rigid and strained bicyclic core, combined with the characteristic absorptions of the primary ammonium group in the IR spectrum and predictable fragmentation in mass spectrometry, create a self-validating system of characterization. This guide equips researchers with the foundational knowledge to confidently synthesize, identify, and utilize this important three-dimensional building block in the pursuit of novel chemical entities.

References

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Advanced Building Blocks: Bicyclo[2.1.1]hexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, applications, and synthesis of Bicyclo[2.1.1]hexan-1-amine hydrochloride (CAS 89676-79-9) . This document is structured for researchers in medicinal chemistry and drug discovery.

CAS Number: 89676-79-9 Technical Classification: Saturated Bioisostere / Bridged Bicyclic Amine

Executive Summary

Bicyclo[2.1.1]hexan-1-amine hydrochloride is a high-value saturated bioisostere used in modern drug discovery to replace ortho-substituted phenyl rings.[1] As part of the "Escape from Flatland" paradigm, this scaffold offers a rigid, three-dimensional geometry that mimics the bond vectors of benzene while significantly increasing fraction sp³ (Fsp³). This substitution often results in improved aqueous solubility, reduced lipophilicity (LogD), and enhanced metabolic stability, making it a critical tool for optimizing lead compounds in oncology and neurology pipelines.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The following data characterizes the commercially available hydrochloride salt.

PropertySpecification
Chemical Name Bicyclo[2.1.1]hexan-1-amine hydrochloride
Synonyms 1-Aminobicyclo[2.1.1]hexane HCl; 2,4-Methanopentan-1-amine HCl
Molecular Formula C₆H₁₁N[2][3][4] · HCl
Molecular Weight 133.62 g/mol
Exact Mass (Free Base) 97.0891 Da
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
H-Bond Donors 3 (Ammonium form)
H-Bond Acceptors 0
Topological Polar Surface Area 26.02 Ų
CLogP (Free Base) ~1.2 (Estimated)

Mechanism of Action: The Bioisostere Logic

In medicinal chemistry, CAS 89676-79-9 is not a drug target but a structural effector . Its primary function is to serve as a scaffold that maintains the binding geometry of an aromatic ring while removing the liabilities associated with planarity.

Structural Mimicry

The bicyclo[2.1.1]hexane core is geometrically distinct from the more common bicyclo[1.1.1]pentane (BCP). While BCP mimics para-phenyl substitution, the bicyclo[2.1.1]hexane scaffold mimics ortho- or meta-substitution patterns. The "exit vectors" (the angle between substituents) on the bridgehead carbons align closely with the 60° and 120° angles found in substituted benzenes, allowing the molecule to fit into the same enzymatic pockets.

Pharmacokinetic Advantages
  • Solubility: The aliphatic cage disrupts crystal lattice energy more effectively than flat aromatics and does not engage in

    
    -
    
    
    
    stacking, enhancing solubility.
  • Metabolic Stability: The bridgehead carbons are quaternary-like (no attached protons) or sterically shielded, blocking common metabolic soft spots (e.g., CYP450 oxidation).

Visualization: Bioisostere Decision Logic

The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

Bioisostere_Logic Start Lead Compound Analysis Problem Identify Liability: Poor Solubility or High Metabolic Clearance Start->Problem Check_Geo Check Geometry: Is the Phenyl ring ortho/meta substituted? Problem->Check_Geo Target Aromatic Ring Selection Select Scaffold: Bicyclo[2.1.1]hexane (CAS 89676-79-9) Check_Geo->Selection Yes (Angle ~60-120°) Check_Para Is it para-substituted? Check_Geo->Check_Para No Outcome Optimized Lead: +Fsp³, +Solubility, -LogD Selection->Outcome Synthesis & Testing Select Bicyclo[1.1.1]pentane Select Bicyclo[1.1.1]pentane Check_Para->Select Bicyclo[1.1.1]pentane

Figure 1: Decision tree for implementing bicyclo[2.1.1]hexane as a phenyl bioisostere.

Synthesis & Manufacturing

The synthesis of the bicyclo[2.1.1]hexane core is thermodynamically challenging due to ring strain.[5] Two primary methodologies are employed in the industry: [2+2] Photocycloaddition (Classic) and Strain-Release Functionalization (Modern).

Method A: Intramolecular [2+2] Photocycloaddition

This is the traditional route to access the parent amine.

  • Precursor: 1,5-hexadien-3-one derivatives.[6]

  • Cyclization: Irradiation (UV light) promotes an intramolecular [2+2] cycloaddition to form the bicyclo[2.1.1]hexan-2-one.

  • Functionalization: The ketone is converted to the amine via oxime formation and reduction, or Schmidt/Curtius rearrangement of a corresponding acid.

Experimental Protocol: Strain-Release Synthesis (Modern Analog)

Note: This protocol describes the generation of substituted analogs, which is the most common application in drug discovery.

Objective: Synthesis of a 1-amino-substituted bicyclo[2.1.1]hexane from bicyclo[1.1.0]butane (BCB).

  • Reagents:

    • Bicyclo[1.1.0]butyl sulfone (Electrophile)

    • Organolithium or Grignard reagent (Nucleophile)

    • Solvent: Anhydrous THF or Et₂O

  • Procedure:

    • Step 1: Cool a solution of the BCB sulfone (1.0 equiv) in THF to -78°C under Argon.

    • Step 2: Dropwise add the organolithium reagent (1.1 equiv). The nucleophile attacks the central bond of the BCB, triggering a strain-release rearrangement.

    • Step 3: Allow the reaction to warm to 0°C over 2 hours. The intermediate cyclizes to form the bicyclo[2.1.1]hexane skeleton.

    • Step 4: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Step 5: Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR: Look for the disappearance of BCB bridgehead protons and the appearance of the rigid methylene bridge signals (typically δ 1.5–2.5 ppm).

Synthesis Workflow Diagram

Synthesis_Workflow Input 1,5-Hexadiene Precursor Step1 [2+2] Photocycloaddition (UV Light) Input->Step1 hv Inter Bicyclo[2.1.1] hexan-2-one Step1->Inter Cyclization Step2 Curtius/Schmidt Rearrangement Inter->Step2 FGI Final Bicyclo[2.1.1]hexan-1-amine HCl (Product) Step2->Final HCl/Dioxane

Figure 2: Synthetic pathway from acyclic diene to the target amine salt.

Supply Chain & Sourcing

Due to the specialized nature of this building block, it is primarily sourced from vendors specializing in unique scaffolds and Fsp³-rich fragments.

SupplierRegionReliability TierNotes
Sigma-Aldrich (Merck) GlobalTier 1High purity, comprehensive CoA. Listed as "Bicyclo[2.1.1]hexan-1-amine HCl".[7][2][3]
Enamine Ukraine/GlobalTier 1Major supplier of "Make-on-Demand" analogs and building blocks. Excellent for SAR expansion.
BLD Pharm China/GlobalTier 2Good stock availability for bulk intermediates.
Combi-Blocks USATier 2Often stocks gram-scale quantities for rapid delivery.

Procurement Tip: When ordering, verify the isomeric purity . While the [2.1.1] system is achiral at the bridgehead unless substituted unsymmetrically, ensure it is not confused with the [3.1.0] isomer (CAS 89676-80-2), which is also common.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Storage: Hygroscopic. Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent caking and degradation.

References

  • Sigma-Aldrich. Product Specification: Bicyclo[2.1.1]hexan-1-amine hydrochloride.[7] Retrieved from

  • Levterov, V. V., et al. (2020).[4] Bicyclo[2.1.1]hexanes as Bioisosteres of ortho-Substituted Benzenes. Journal of Organic Chemistry .

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Next?. European Journal of Organic Chemistry .

  • Enamine Ltd. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity. Retrieved from

  • Denisenko, A., et al. (2021). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science .

Sources

Stereochemistry of 1,2-Disubstituted Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the design, synthesis, and validation of 1,2-disubstituted bicyclo[2.1.1]hexanes (1,2-BCH) as saturated bioisosteres.

A Technical Guide to Saturated Ortho-Benzene Bioisosteres

Executive Summary: The "Ortho" Challenge

In the campaign to "Escape from Flatland," medicinal chemists have successfully deployed bicyclo[1.1.1]pentanes (BCP) as bioisosteres for para-substituted benzenes and bicyclo[3.1.1]heptanes for meta-systems. However, mimicking the ortho-substitution pattern of a benzene ring with a saturated, sp³-rich scaffold has historically been the most difficult geometric challenge.

The 1,2-disubstituted bicyclo[2.1.1]hexane (1,2-BCH) core has emerged as the definitive solution. Unlike its flexible cyclopentane cousins or linear BCP analogs, the 1,2-BCH scaffold provides a rigid "cleft" geometry that aligns exit vectors with remarkable fidelity to ortho-substituted arenes, while offering improved solubility and metabolic stability.

Structural Analysis & Vector Fidelity

The utility of 1,2-BCH lies in its specific stereochemical arrangement. Unlike the planar benzene ring, the BCH core is a "puckered" book-shape.

2.1 Geometric Comparison

To validate bioisosterism, we analyze the Exit Vectors defined by the substituents (


) and the scaffold attachment points (

).
ParameterOrtho-Benzene (Ref: Telmisartan)1,2-BCH (Ref: Mykhailiuk, 2023)DeviationImpact
Distance (

)
3.04 – 3.10 Å3.05 – 3.19 Å+0.1 ÅNegligible. Excellent spatial overlap.
Scaffold Dist (

)
1.39 – 1.41 Å1.56 Å+0.15 ÅMinor expansion due to sp³ C-C bond length.
Plane Angle (

)
55 – 57°61 – 65°+5-8°Slight outward projection; usually tolerated.
Dihedral (

)
0 – 8° (Planar)56 – 59° (Twisted)+50° Significant. The BCH core is 3D, not flat.

Stereochemical Implication: The large dihedral angle (


) means the 1,2-BCH mimic is not a flat replacement but a twisted one. This "twist" often improves binding selectivity by filling orthogonal hydrophobic pockets that the flat benzene ring cannot access, while maintaining the critical distance (

) between functional groups.
2.2 Visualization of Vector Alignment

The following diagram illustrates the geometric relationship and the "Twist" factor.

VectorAnalysis cluster_Benzene Ortho-Benzene (Planar) cluster_BCH 1,2-BCH (Twisted) B_C1 C1 B_C2 C2 B_C1->B_C2 r = 1.40Å B_R1 R1 (Subst) B_C1->B_R1 B_R2 R2 (Subst) B_C2->B_R2 B_R1->B_R2 d = 3.05Å H_R1 R1 (Subst) B_R1->H_R1 Vector Match H_R2 R2 (Subst) B_R2->H_R2 Vector Match H_C1 Bridgehead (C1) H_C2 Bridge (C2) H_C1->H_C2 r = 1.56Å H_C1->H_R1 H_C2->H_R2 H_R1->H_R2 d = 3.10Å

Caption: Comparison of spatial vectors. Note that while distances (d, r) match, the BCH core introduces a permanent 58° dihedral twist.

Synthetic Access & Stereocontrol

The primary challenge in accessing 1,2-BCH is controlling the relative stereochemistry of the substituents. The most robust method is the Intramolecular Crossed [2+2] Photocycloaddition .

3.1 The Photochemical Strategy

Unlike thermal methods, which are often forbidden or require extreme strain, photochemical excitation allows the formation of the cyclobutane ring (the core of the BCH system) from a 1,6-diene precursor.

  • Mechanism: Triplet Energy Transfer (EnT).[1]

  • Stereocontrol: The intramolecular tether forces the reaction to proceed through a specific transition state, yielding a single diastereomer . The "endo" vs "exo" ambiguity is resolved by the geometric constraints of the tether during the radical recombination step.

3.2 Reaction Scheme

Precursor: 2-substituted styrene (or 1,5-diene). Catalyst: Iridium photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6).[1] Light Source: Blue LED (


 nm).

SynthesisWorkflow Precursor Styrene Precursor (1,5-diene tether) Excitation Blue LED (440nm) + Ir Catalyst Precursor->Excitation Triplet Triplet Diradical Intermediate Excitation->Triplet Energy Transfer (EnT) Cyclization 5-exo-trig Cyclization Triplet->Cyclization Regioselective Recombination Radical Recombination Cyclization->Recombination Stereocontrolled Product 1,2-BCH (Single Diastereomer) Recombination->Product >95% dr

Caption: The EnT-mediated [2+2] photocycloaddition locks the stereochemistry via the tether constraint.

Experimental Protocol: Synthesis of a 1,2-BCH Scaffold

Objective: Synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane-1-carboxylic acid derivative (Bioactive Core).

4.1 Reagents & Equipment[2]
  • Substrate: 2-(Allyl)styrene derivative (0.5 mmol).

  • Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1.0 mol%).[1]

  • Solvent: Acetone (degassed, HPLC grade).

  • Setup: 10 mL crimp-top vial, Blue LED photoreactor (e.g., Kessil PR160 or equivalent 40-60W source).

4.2 Step-by-Step Methodology
  • Preparation: In a glovebox or under argon, charge the reaction vial with the styrene substrate (0.5 mmol) and the Ir-catalyst (5.6 mg, 0.005 mmol).

  • Solvation: Add degassed acetone (5.0 mL) to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial in the photoreactor. Irradiate with Blue LED (

    
     nm) at room temperature.
    
    • Note: Use a fan to maintain temperature

      
      C to prevent thermal side reactions.
      
  • Monitoring: Monitor by TLC or GC-MS. Reaction is typically complete within 12–24 hours.

  • Workup: Remove solvent under reduced pressure.

  • Purification: The high diastereoselectivity often allows purification by simple filtration through a silica plug (eluting with DCM) or recrystallization, avoiding difficult isomer separations.

  • Validation: Confirm structure via ¹H NMR (look for disappearance of vinylic protons) and NOE experiments to verify the cis-relationship if ambiguous.

Characterization & Data Interpretation

Distinguishing the 1,2-isomer from other potential regioisomers (e.g., 1,5-substitution) is critical.

5.1 NMR Fingerprint
  • Bridgehead Proton (H1/H4): In 1,2-BCH, the bridgehead proton adjacent to the substituent often appears as a complex multiplet due to coupling with the bridge protons (H5/H6).

  • Bridge Protons (H5/H6): These protons (the "roof" of the house) show distinct geminal coupling (

    
     Hz) and W-coupling (
    
    
    
    Hz) with the bridgehead.
  • ¹³C NMR: The bridgehead carbons in BCH are significantly shielded compared to the parent styrene, typically appearing around 40–60 ppm.

5.2 X-Ray Crystallography

For drug development candidates, obtaining a single crystal is mandatory to confirm the absolute configuration. The key metric to report is the dihedral angle (


)  between the C1-substituent and the C2-substituent. A value near 

confirms the 1,2-BCH geometry; a value near

would imply a planar contaminant (unlikely) or a different scaffold.
References
  • Mykhailiuk, P. K., et al. (2023).[3] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092.[3] Link

  • Rigotti, T., & Bach, T. (2022).[1] "Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions." Organic Letters, 24(48), 8821–8825. Link

  • Levterov, V. V., et al. (2023).[4] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163. Link

  • Reinhold, M., et al. (2023).[4] "Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space." Chemical Science, 14, 9885-9891. Link

  • Denisenko, A., et al. (2021). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal, 27(19), 5959-5970. Link

Sources

Methodological & Application

Application Note: Synthesis of Bicyclo[2.1.1]hexan-1-amine Hydrochloride

[1][2]

Executive Summary & Strategic Rationale

The "Escape from Flatland" Imperative: In modern drug discovery, increasing the fraction of sp³-hybridized carbons (

Bicyclo[2.1.1]hexan-1-amine
  • Bioisosteric Utility: It serves as a saturated, rigid mimic of ortho-substituted anilines or bulky tert-butyl amine groups.

  • Geometric Advantage: Unlike the flat benzene ring (bond angle ~120°), the bicyclo[2.1.1]hexane scaffold offers unique "exit vectors" (the angle between substituents), allowing access to novel chemical space in enzyme active sites.

  • Metabolic Stability: The strained bridgehead position resists oxidative metabolism (e.g., P450 hydroxylation) better than corresponding flexible alkyl chains.

Protocol Scope: This application note details the robust synthesis of Bicyclo[2.1.1]hexan-1-amine hydrochloride (BCHA-HCl) . While various "strain-release" methods exist for complex derivatives, this protocol focuses on the most scalable and reproducible route for the parent amine: the Curtius Rearrangement of bicyclo[2.1.1]hexane-1-carboxylic acid. This method is preferred for its operational simplicity, safety profile (using DPPA), and high fidelity in preserving the strained cage structure.

Mechanism of Action & Workflow Visualization

The synthesis relies on the conversion of a bridgehead carboxylic acid to an amine with retention of configuration.[1][2] The high ring strain (~60 kcal/mol) of the bicyclo[2.1.1]hexane system requires careful thermal management during the rearrangement to prevent ring-opening or skeletal fragmentation.

Figure 1: Synthetic Pathway & Mechanism[5]

Gcluster_0Critical Process Parameter (CPP)AcidBicyclo[2.1.1]hexane-1-carboxylic acidAzideAcyl AzideIntermediateAcid->AzideDPPA, Et3N(Activation)IsoIsocyanate(Rearranged)Azide->IsoHeat (80°C)-N2 (Curtius)BocN-BocProtected AmineIso->Boct-BuOH(Trapping)SaltBicyclo[2.1.1]hexan-1-amine HClBoc->Salt4M HCl/Dioxane(Deprotection)

Caption: Stepwise conversion via Curtius Rearrangement. The thermal rearrangement (Azide to Isocyanate) is the rate-determining and safety-critical step.

Experimental Protocol

Phase 1: Precursor Considerations

The starting material, Bicyclo[2.1.1]hexane-1-carboxylic acid , can be sourced commercially (CAS: 55106-91-7) or synthesized via the photochemical [2+2] cycloaddition of 3-methylenecyclobutanecarbonitrile followed by hydrolysis (Mykhailiuk route).

  • Purity Requirement: >97% by ¹H NMR (ensure no open-chain olefinic impurities).

  • Moisture Control: The Curtius rearrangement requires anhydrous conditions to prevent urea byproduct formation.

Phase 2: One-Pot Curtius Rearrangement to N-Boc Amine

Reagents:

  • Bicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • tert-Butanol (t-BuOH) (10.0 equiv or as co-solvent)

  • Toluene (Anhydrous, 0.2 M concentration)

Procedure:

  • Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under N₂ atmosphere. Add Et₃N and stir at ambient temperature for 10 minutes.

  • Azide Formation: Add DPPA dropwise via syringe over 15 minutes. Caution: Exothermic. Stir at room temperature for 1 hour.

    • Checkpoint: Monitor by TLC or LCMS for disappearance of acid.

  • Rearrangement: Add tert-butanol to the reaction mixture. Heat the system to 80°C .

    • Observation: Evolution of N₂ gas will be observed. Maintain temperature until gas evolution ceases (typically 2–4 hours).

    • Mechanistic Note: The intermediate isocyanate is trapped in situ by t-BuOH to form the carbamate.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate. Wash sequentially with 5% citric acid (removes residual Et₃N), saturated NaHCO₃ (removes phosphate byproducts), and brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate tert-butyl bicyclo[2.1.1]hexan-1-ylcarbamate .

Phase 3: Deprotection & Salt Formation

Reagents:

  • N-Boc Intermediate (from Phase 2)[3]

  • HCl (4.0 M in 1,4-Dioxane)

  • Diethyl Ether (Et₂O)

Procedure:

  • Deprotection: Dissolve the N-Boc carbamate in a minimal amount of dry 1,4-dioxane or Et₂O. Cool to 0°C.[3]

  • Acidification: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

  • Precipitation: Remove the ice bath and stir at room temperature for 2–4 hours. The product often precipitates as a white solid.

  • Isolation:

    • If solid precipitates: Filter under N₂ and wash with cold Et₂O.

    • If no precipitate: Concentrate the solvent to ~20% volume and add excess Et₂O to induce crystallization.

  • Drying: Dry the white solid under high vacuum (0.1 mbar) for 12 hours to remove traces of dioxane.

Data Summary & Quality Control

Table 1: Process Parameters & Expected Outcomes
ParameterSpecification / RangeNotes
DPPA Equivalents 1.05 – 1.15Excess leads to difficult phosphate removal.
Rearrangement Temp 75°C – 85°C<70°C: Incomplete reaction. >90°C: Risk of degradation.
Reaction Time 3 – 5 HoursMonitor N₂ evolution cessation.
Yield (Step 1) 75% – 88%High efficiency expected for Boc-protection.
Yield (Step 2) >90%Quantitative salt formation is typical.
Appearance White crystalline solidHygroscopic; store in desiccator.
Validation Metrics (Self-Validating Checks)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of the broad ammonium protons (~8.0–8.5 ppm). The bridgehead proton (H4) and bridge protons (H5/H6) typically appear as multiplets between 1.5–2.5 ppm.

  • ¹³C NMR: Confirmation of the bicyclic core signals and absence of the carbamate carbonyl (~155 ppm).

  • Melting Point: The HCl salt should have a sharp melting point (decomposition often >200°C), distinct from the lower melting Boc-intermediate.

Safety & Scalability (E-E-A-T)

Hazard Mitigation
  • Azide Safety: While DPPA is safer than sodium azide, the acyl azide intermediate is potentially explosive if isolated and heated dry. Never distill the acyl azide. Ensure the rearrangement is performed in solution.

  • Gas Evolution: The release of N₂ during the Curtius step can be vigorous. On scales >10g, use a reflux condenser and a gas bubbler to monitor rate.

Scale-Up Considerations

For multi-gram (>50g) batches:

  • Flow Chemistry: Consider a continuous flow reactor for the thermal rearrangement step (80°C coil) to minimize the inventory of the hazardous acyl azide intermediate.

  • Alternative Trapping: If the Boc group is not required, the isocyanate can be hydrolyzed directly with aqueous acid to the amine, though this often requires harsher conditions that may affect the strained core.

References

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Angewandte Chemie International Edition. [Link]

  • Levin, M. D., et al. (2020). Practical Synthesis of Bicyclo[2.1.1]hexan-1-amines. Journal of the American Chemical Society.[4] [Link]

  • Chernykh, A. V., et al. (2024).[3] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. [Link]

Application Note: Enantioselective Synthesis of Bicyclo[2.1.1]hexanes as 3D Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a defining paradigm shift in modern drug discovery, often referred to as "escaping from flatland." Among these scaffolds, bicyclo[2.1.1]hexanes (BCHs) have emerged as premier saturated bioisosteres for ortho- and meta-substituted benzenes. They offer improved physicochemical properties, including enhanced aqueous solubility and metabolic stability. However, controlling the absolute configuration of these rigid, bridged systems has historically been a formidable synthetic challenge.

This application note details state-of-the-art methodologies for the enantioselective synthesis of BCHs, focusing on recent breakthroughs in asymmetric photocatalysis and transition-metal-catalyzed C–H functionalization. By providing validated, step-by-step protocols and elucidating the mechanistic causality behind each experimental parameter, this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.

Scientific Rationale & Mechanistic Insights

The biological activity of a drug analogue containing a BCH core is highly dependent on its tridimensionality and absolute configuration. Different enantiomers of BCH-containing drugs exhibit markedly different cytotoxic profiles and target affinities [1]. To achieve high enantiomeric excess (ee), researchers have developed three primary mechanistic pathways:

  • Intramolecular [2+2] Photocycloaddition (Lewis Acid Catalysis): Garrido-García et al. demonstrated that coordinating an α,β-unsaturated acyl pyrazole to a chiral Rhodium(III) Lewis acid creates a rigid, chiral environment. Upon visible light irradiation, the complex undergoes a highly enantioselective crossed [2+2] photocycloaddition [1].

  • Intermolecular[2π+2σ] Photocycloaddition (Template Catalysis): The Bach group utilized a chiral lactam-based hydrogen-bonding template to facilitate the enantioselective assembly of bicyclo[1.1.0]butanes and 2(1H)-quinolones. The template ensures a pre-organized chiral geometry prior to photoexcitation [2].

  • Asymmetric C–H Functionalization: The Davies group recently expanded the chemical space by utilizing chiral dirhodium tetracarboxylates to perform site- and enantioselective C–H insertion on unactivated, pre-formed BCHs via donor/acceptor carbenes [3].

Mechanism S Substrate (Acyl Pyrazole) I1 Chiral Substrate-Catalyst Complex S->I1 Coordination C Chiral Lewis Acid (Rh-complex) C->I1 I2 Triplet Excited State [Rigid Conformation] I1->I2 Photoexcitation P Visible Light (400 nm) P->I2 R [2+2] Cycloaddition I2->R Intramolecular Reaction R->C Turnover Prod Enantioenriched Bicyclo[2.1.1]hexane R->Prod Catalyst Release

Fig 1. Mechanistic pathway of enantioselective Lewis acid-catalyzed [2+2] photocycloaddition.

Comparative Methodology Data

To aid in route scouting, the table below summarizes the quantitative data and operational parameters of the leading enantioselective methodologies.

MethodologyCatalyst SystemPrimary Substrate ClassYield RangeEnantiomeric Excess (ee)Key Mechanistic Driver
Intramolecular [2+2] [1]Chiral Rh(III) Lewis Acidα,β-unsaturated acyl pyrazoles65–95%85–99%Triplet Energy Transfer + Bidentate Coordination
Intermolecular [2π+2σ] [2]Chiral H-Bonding TemplateBicyclo[1.1.0]butanes + Quinolones40–85%91–99%Triplet Sensitization + Two-Point H-Bonding
C–H Functionalization [3]Chiral Dirhodium TetracarboxylateUnactivated Bicyclo[2.1.1]hexanes50–90%80–98%Rh-stabilized Donor/Acceptor Carbenes

Validated Experimental Protocols

The following protocols are designed as self-validating systems. We explicitly detail the causality behind critical operational parameters to ensure reproducibility and high fidelity in asymmetric induction.

Protocol A: Enantioselective Intramolecular [2+2] Photocycloaddition (Rh-Catalyzed)

Adapted from the methodology of Garrido-García et al. [1]

Causality & Design Rationale:

  • Directing Group: The pyrazole moiety acts as a bidentate ligand. This two-point binding to the Rh(III) center restricts bond rotation, locking the substrate into a specific chiral conformation required for high ee.

  • Wavelength Selection (400 nm): Excitation at 400 nm specifically targets the Metal-to-Ligand Charge Transfer (MLCT) band of the Rh-complex. This prevents unselective, racemic background reactions that would occur if the free substrate were directly excited by higher-energy UV light.

Step-by-Step Procedure:

  • Reaction Assembly: In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with the α,β-unsaturated acyl pyrazole substrate (0.1 mmol) and the chiral Rh(III) catalyst (5.0 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed dichloromethane (DCM). Self-Validation Step: Ensure the solution is completely homogeneous; incomplete dissolution of the catalyst will drastically reduce the ee.

  • Degassing: Seal the tube with a PTFE septum, remove it from the glovebox, and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Even trace O₂ will deactivate the triplet excited state, halting the catalytic cycle.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 400 nm LEDs. Irradiate the mixture at ambient temperature (25 °C) for 16 hours.

  • Workup & Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the enantioenriched bicyclo[2.1.1]hexane.

Protocol B: Intermolecular[2π+2σ] Photocycloaddition (Template-Catalyzed)

Adapted from the methodology of the Bach group[2]

Causality & Design Rationale:

  • Solvent Choice: A 2:1 mixture of hexafluoroxylene (HFX) and trifluorotoluene (TFT) is used. Fluorinated solvents enhance the strength of the hydrogen-bonding interactions between the template and the substrate, which is critical for stereocontrol.

  • Cryogenic Temperature (-65 °C): Hydrogen bonding is an exothermic, dynamic equilibrium. Lowering the temperature to -65 °C shifts the equilibrium entirely toward the template-substrate complex, suppressing the racemic background reaction of the uncomplexed substrate.

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried vial, combine the 2(1H)-quinolone (0.1 mmol), bicyclo[1.1.0]butane (0.2 mmol), and the chiral hydrogen-bonding template (2.0 equiv).

  • Solvent Addition & Degassing: Dissolve the mixture in 10 mL of HFX/TFT (2:1 v/v). Degas the solution via argon sparging for 15 minutes.

  • Thermal Equilibration: Submerge the vial in a cooling bath maintained strictly at -65 °C and allow the system to equilibrate for 20 minutes to ensure complete complexation.

  • Irradiation: Irradiate the solution using 366 nm LEDs for 24 hours while maintaining the -65 °C temperature.

  • Workup: Quench the reaction by warming to room temperature. Recover the chiral template via acid/base extraction (the template can be recycled >95% efficiency), and purify the organic layer via chromatography.

Workflow Step1 1. Reaction Assembly (Glovebox/Schlenk) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Photochemical Irradiation (LED Array, Controlled Temp) Step2->Step3 Step4 4. Quenching & Workup (Catalyst Recovery) Step3->Step4 Step5 5. Chromatographic Purification (Silica/Chiral HPLC) Step4->Step5

Fig 2. Standardized workflow for the photocatalytic synthesis of bicyclo[2.1.1]hexanes.

Analytical Characterization & In-Process Controls

To ensure the protocols act as a self-validating system, the following analytical controls must be implemented:

  • In-Process Control (Reaction Progress): Monitor the reaction via crude ¹H-NMR. The successful formation of the BCH core is indicated by the disappearance of the downfield alkene protons (typically 5.5–7.0 ppm) and the emergence of highly shielded cyclobutane/BCH bridgehead protons in the 1.5–2.8 ppm region.

  • Validation of Enantiomeric Excess: Determine the ee using Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC).

    • Critical Requirement: You must synthesize a racemic standard of the target BCH using an achiral Lewis acid (e.g., standard Rh(III) salts without chiral ligands) or an achiral template. This ensures baseline resolution of the enantiomers on the chiral column, validating the accuracy of the reported ee.

References

  • Garrido-García, P., Quirós, I., Milán-Rois, P., et al. (2025). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Nature Chemistry.[Link]

  • de Robichon, M., Kratz, T., Beyer, F., et al. (2023). Enantioselective, Intermolecular[2+2] Photocycloaddition Reactions of 2(1H)-Quinolones and Bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 145(45), 24466–24470.[Link]

  • Davies, H. M. L., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.[Link]

Application Note: Bicyclo[2.1.1]hexanes as Rigidified Cyclopentane Analogues in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Grounding

In contemporary medicinal chemistry, the optimization of a drug’s pharmacokinetic and pharmacodynamic profile often relies on the strategic replacement of flat, flexible rings with rigid, three-dimensional (3D) bioisosteres. While cyclopentane is currently the 18th most prevalent ring system in FDA-approved small molecules, its inherent conformational plasticity presents a significant liability. Cyclopentane undergoes rapid, low-energy interconversion between its "envelope" and "half-chair" conformations. This flexibility leads to an entropic penalty upon binding to a target protein and results in poorly defined exit vectors for its substituents.

To circumvent these issues, Bicyclo[2.1.1]hexanes (BCHs) have emerged as premium rigidified variants of cyclopentane . By introducing a bridging methylene unit, the cyclopentane core is locked into a singular, well-defined 3D geometry. Specifically, 2,5-disubstituted and 1,3-disubstituted BCHs perfectly mimic the spatial projection (exit vectors) of substituted cyclopentanes while entirely eliminating conformational flux.

G CP Cyclopentane (Flexible Scaffold) Conf Rapid Interconversion (Envelope <-> Half-Chair) CP->Conf Issues Poor Vector Control Entropic Penalty Conf->Issues BCH Bicyclo[2.1.1]hexane (Rigidified Variant) Issues->BCH Rigidification Strategy Bene Locked Conformation Defined Exit Vectors BCH->Bene MedChem Improved Affinity & Metabolic Stability Bene->MedChem

Conformational rigidification strategy: From flexible cyclopentane to bicyclo[2.1.1]hexane.

Quantitative Data & Comparative Analysis

The decision to transition from a cyclopentane core to a BCH scaffold is driven by measurable improvements in physicochemical properties. The increased fraction of sp³ carbons (


) and the removal of reactive secondary C–H bonds yield a highly favorable profile for lead optimization.
PropertyCyclopentaneBicyclo[2.1.1]hexane (BCH)Causality / Impact in Drug Design
Conformational State Flexible (Envelope ⇌ Half-Chair)Rigid (Locked 3D Scaffold)BCH eliminates the entropic penalty upon target binding, often boosting binding affinity.
Exit Vector Angles Variable (dependent on conformer)Fixed and predictableBCH allows precise spatial projection of pharmacophores, preventing off-target clashes.
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantAbsence of reactive, accessible secondary C-H bonds in BCH improves in vivo half-life.
Lipophilicity (LogP) BaselineLowered (typically by 0.2 - 0.5)Increased 3D character (

) in BCH disrupts planar stacking, improving aqueous solubility.

Mechanistic Rationale & Synthesis Pathways

Historically, accessing polysubstituted bicyclo[2.1.1]hexanes was synthetically prohibitive. However, recent breakthroughs in photoredox catalysis have unlocked scalable, modular pathways to these scaffolds.

The most robust method for generating BCHs is the [2π + 2σ] strain-release photocycloaddition between bicyclo[1.1.0]butanes (BCBs) and alkenes .

  • Causality of the Mechanism: BCBs possess an highly strained central C–C σ-bond. A photocatalyst (such as an Iridium(III) complex or an organic thioxanthone) is excited by visible light to its triplet state. Through Triplet Energy Transfer (EnT), the catalyst transfers its energy to the alkene or BCB substrate, promoting it to a reactive triplet diradical state. This intermediate attacks the strained central bond of the BCB, releasing ~65 kcal/mol of ring strain, which thermodynamically drives the irreversible formation of the bicyclo[2.1.1]hexane core.

Alternatively, intramolecular crossed [2+2] photocycloadditions of dienes or styrene derivatives can be employed to construct the bridged system directly from acyclic or monocyclic precursors .

Workflow Start Bicyclo[1.1.0]butane (BCB) + Alkene Substrate Cat Add Photocatalyst (e.g., Ir-complex or Thioxanthone) Start->Cat Solv Degas Solvent (Acetone or MeCN) via Freeze-Pump-Thaw Cat->Solv Irrad Visible Light Irradiation (414 nm LED, 20°C) Solv->Irrad Inert Atmosphere Mech Triplet Energy Transfer [2π + 2σ] Cycloaddition Irrad->Mech Excitation Purif Flash Chromatography Isolation Mech->Purif Product Substituted Bicyclo[2.1.1]hexane Purif->Product High Yield & Regioselectivity

Workflow for the visible light-driven [2π + 2σ] photocycloaddition synthesis of BCHs.

Standard Operating Protocol (SOP): Visible-Light Photocatalytic Synthesis of BCHs

This protocol outlines a self-validating system for the synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes via triplet energy transfer-mediated [2π + 2σ] cycloaddition.

Materials & Equipment
  • Substrates: Substituted bicyclo[1.1.0]butane (BCB) (1.0 equiv), Alkene (e.g., styrene derivative) (1.5 equiv).

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol%) or Thioxanthone (5.0 mol%).

  • Solvent: Acetone or Acetonitrile (HPLC grade).

  • Equipment: 10 mL Schlenk tube, 414 nm high-power LED reactor (e.g., Kessil PR160L), recirculating chiller.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (2.0 mol%), the BCB substrate (0.5 mmol, 1.0 equiv), and the alkene (0.75 mmol, 1.5 equiv).

  • Add 5.0 mL of the chosen solvent (Acetone is preferred for EnT processes due to its high triplet energy and environmental benefits).

  • Seal the Schlenk tube with a rubber septum.

Step 2: Stringent Deoxygenation (Critical Step)

  • Subject the reaction mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Molecular oxygen (

      
      ) is a potent triplet quencher. If 
      
      
      
      is present, it will intercept the excited triplet state of the photocatalyst to form singlet oxygen, completely aborting the desired energy transfer to the substrate and leading to substrate oxidation.
  • Backfill the Schlenk tube with ultra-pure Argon gas after the final thaw.

Step 3: Photochemical Irradiation

  • Place the Schlenk tube in the photoreactor setup.

  • Irradiate the mixture from the bottom using a 414 nm LED.

    • Causality: The 414 nm wavelength selectively excites the Iridium photocatalyst into its singlet excited state (which rapidly undergoes intersystem crossing to the triplet state) without causing direct, destructive UV excitation of the organic substrates.

  • Maintain the reaction temperature at strictly 20°C using a recirculating chiller.

    • Causality: Cooling prevents thermal background reactions and degradation of the highly strained BCB starting material.

Step 4: Reaction Monitoring & Self-Validation

  • After 4 hours, withdraw a 10 µL aliquot under positive Argon pressure.

  • Analyze via TLC and LC-MS.

    • Validation Checkpoint: If TLC indicates unreacted BCB but no product formation, verify the integrity of your inert atmosphere. A premature darkening of the solution often indicates catalyst degradation via oxygen quenching. If the reaction is proceeding correctly, the solution color should remain consistent with the active catalyst state.

Step 5: Workup and Purification

  • Once complete (typically 12–16 hours), turn off the LED and remove the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the rigidified bicyclo[2.1.1]hexane variant.

Downstream Applications in Drug Design

The isolated BCHs can be directly integrated into lead optimization pipelines. A prominent application is the rigidification of enzyme inhibitors. For example, replacing the flexible cyclopentane core of a Fatty Acid Synthase (FAS) inhibitor with a 1,3-disubstituted bicyclo[2.1.1]hexane locks the molecule into its bioactive conformation. This not only preserves the essential hydrogen-bonding network required for target engagement but often results in a measurable increase in target residence time and a decrease in hepatic clearance rates due to the shielding of metabolic soft spots .

References

  • Shashwati Paul, Daniel Adelfinsky, Christophe Salomé, Thomas C. Fessard, M. Kevin Brown. "2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants." Chemical Science, 2023, 14, 8070-8075.[Link]

  • Thomas Rigotti, Thorsten Bach. "Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed[2 + 2] Photocycloadditions." Organic Letters, 2022, 24, 8821-8825.[Link]

  • Renyu Guo, Yu-Che Chang, et al. "Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions." National Institutes of Health (PMC), 2024.[Link]

  • Yonghong Liu, et al. "Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes." CCS Chemistry, 2025.[Link]

Process-Scale Synthesis of Bridged Bicyclic Amines: Overcoming Bottlenecks in Bioisostere Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Development Professionals. Objective: To provide a comprehensive, self-validating technical guide for the multi-kilogram scale-up of bicyclic amines, focusing on process safety, chiral integrity, and the elimination of chromatographic purification.

Introduction: The "Escape from Flatland" Paradigm

In modern drug discovery, the transition from planar aromatic rings to


-rich three-dimensional structures—often termed the "escape from flatland"—has driven the demand for bridged bicyclic amines. Molecules such as 3,8-diazabicyclo[3.2.1]octanes and azabicyclo[3.1.0]hexanes serve as excellent bioisosteres for piperazines and morpholines, offering improved pharmacokinetic profiles and reduced hERG liability.

However, scaling these complex architectures from discovery (milligram) to process (multi-kilogram) scale presents severe bottlenecks. Discovery routes typically rely on hazardous reagents (e.g., Lithium Aluminum Hydride), cryogenic conditions, and extensive silica gel chromatography. This application note details a modernized, scalable approach utilizing biocatalytic amidation and advanced Palladium-catalyzed C–N cross-coupling to achieve high stereocontrol and process efficiency.

Process Chemistry Principles & Design Causality

To achieve a scalable and safe process, every synthetic step must be engineered for thermodynamic stability and mass balance. The following principles dictate our process route:

  • Biocatalytic Amidation over Chemical Synthesis: Traditional amidation of bicyclic esters requires high pressures of ammonia gas, which poses severe safety risks at scale and often results in incomplete conversion. By employing Candida antarctica Lipase B (CalB) and using hexamethyldisilazane (HMDS) as an , we achieve a streamlined, mild amidation[1]. HMDS slowly releases ammonia in situ, preventing enzyme denaturation while simultaneously scavenging reaction byproducts.

  • Preventing Base-Mediated Epimerization: Late-stage incorporation of bicyclic amines into complex active pharmaceutical ingredients (APIs) via Buchwald-Hartwig C–N coupling is notoriously difficult. Strong bases (like NaOtBu) typically erode the chiral integrity of adjacent stereocenters. Utilizing a highly active precatalyst, such as XantPhos-Pd-G2, allows the use of mild inorganic bases (e.g., K3PO4), enabling a successful reaction at without epimerization[2].

  • Chromatography-Free Purification: Process viability requires the elimination of column chromatography. We achieve this by designing the final API isolation around a highly crystalline tosylate salt, which purges upstream organic impurities and residual palladium.

Quantitative Process Comparison

The table below summarizes the critical process metrics when transitioning a representative bicyclic amine (e.g., a 3,8-diazabicyclo[3.2.1]octane derivative) from a discovery route to a finalized process route.

Process MetricDiscovery Route (Gram-Scale)Process Route (Kilogram-Scale)
Overall Yield 15% – 20%65% – 70%
Step Count 8 steps5 steps
Key Reagents LAH, NaOtBu,

(gas)
CalB Lipase, HMDS, K3PO4
Purification Method Silica Gel ChromatographyDirect Crystallization / Salt Formation
Stereocontrol (dr) ~85:15 (Requires physical separation)>95:5 (Thermodynamically controlled)
E-Factor (Waste/Product) > 500< 50

Process Workflows and Mechanistic Pathways

G A Discovery Route (Chromatography, LAH) B Route Scouting & Process Optimization A->B C Diastereoselective Cyclization (>95:5 dr) B->C D Enzymatic Amidation (HMDS / CalB) C->D E Pd-Catalyzed C-N Coupling (XantPhos-Pd-G2) D->E F Tosylate Salt Crystallization E->F

Fig 1. Multi-kilogram scale-up workflow for bicyclic amine synthesis and API salt isolation.

Mechanism S Bicyclic Ester Substrate E Lipase (CalB) Acyl-Enzyme Interm. S->E Acylation P Bicyclic Amide Product E->P Deacylation H HMDS (Ammonia Source) A Controlled NH3 Release + TMS-Scavenger H->A Hydrolysis A->E Nucleophilic Attack

Fig 2. Mechanistic pathway of CalB-catalyzed enzymatic amidation utilizing HMDS.

Experimental Protocols

Protocol A: Enzymatic Amidation of a Bicyclic Core

This protocol utilizes biocatalysis to avoid hazardous high-pressure ammonia gas, ensuring a scalable and mild conversion of a bicyclic ester to its corresponding amide.

Causality & Design Rationale: Direct chemical amidation requires harsh conditions that can degrade the bicyclic core. By utilizing immobilized CalB, we achieve high specificity. HMDS is selected over aqueous ammonia because it acts as a slow-release ammonia donor upon trace hydrolysis, preventing the localized pH spikes that denature biocatalysts[1].

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed glass reactor with 2-methyltetrahydrofuran (2-MeTHF) (10 volumes relative to substrate). 2-MeTHF is chosen for its superior phase-separation properties and environmental profile compared to dichloromethane.

  • Substrate Loading: Add the bicyclic ester substrate (1.0 equiv, e.g., 5.0 kg) and agitate at 250 rpm until fully dissolved.

  • Biocatalyst Addition: Charge immobilized Candida antarctica Lipase B (CalB) (10% w/w relative to substrate).

  • Reagent Addition: Slowly dose Hexamethyldisilazane (HMDS) (2.5 equiv) over 1 hour. Maintain the internal temperature at 50 °C.

  • In-Process Control (IPC) & Self-Validation: Sample the reaction mixture every 4 hours. Analyze via HPLC (Method A, 210 nm). Validation Gate: The reaction is deemed complete only when the unreacted ester intermediate is ≤ 1.0 Area%. (Typical reaction time is 18–24 hours).

  • Workup: Filter the reaction mixture through a Celite pad to recover the immobilized enzyme (which can be washed with 2-MeTHF and recycled).

  • Isolation: Concentrate the filtrate under reduced pressure to 3 volumes, add heptane (7 volumes) as an anti-solvent, and cool to 5 °C to crystallize the bicyclic amide. Filter and dry under vacuum at 40 °C.

Protocol B: Multi-Kilogram Pd-Catalyzed C–N Coupling & Salt Formation

This protocol details the late-stage coupling of the synthesized bicyclic amine to a complex core (e.g., a sultam), followed by chromatography-free purification.

Causality & Design Rationale: Standard Buchwald-Hartwig conditions utilize strong bases (e.g., NaOtBu) which cause epimerization of sensitive stereocenters on the target molecule. By switching to the highly active XantPhos-Pd-G2 precatalyst, the catalytic cycle turns over efficiently using the much milder base


[2]. The subsequent tosylate salt formation acts as a thermodynamic sink, purging both organic impurities and residual palladium.

Step-by-Step Methodology:

  • Degassing: Charge a reactor with 1,4-dioxane (8 volumes) and sparge with subsurface Nitrogen for 30 minutes to ensure oxygen levels are < 2 ppm, preventing catalyst oxidation.

  • Reagent Loading: Add the complex bromide core (1.0 equiv, e.g., 8.0 kg), the bicyclic amine (1.1 equiv), and

    
     (1.5 equiv).
    
  • Catalyst Activation: Add XantPhos-Pd-G2 (1.0 mol %). Heat the heterogeneous mixture to 95 °C under a nitrogen atmosphere.

  • In-Process Control (IPC) & Self-Validation: Monitor via HPLC. Validation Gate 1: The coupling is complete when the starting bromide is < 0.5 Area%. Validation Gate 2: Verify chiral integrity via Chiral SFC; epimerization of the core stereocenter must be < 0.5% before proceeding.

  • Workup & Palladium Scavenging: Cool to 40 °C, add water (10 volumes) and 2-MeTHF (10 volumes). Separate the aqueous layer. Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 10% w/w) for 4 hours at 50 °C to reduce Pd levels to < 10 ppm. Filter.

  • Tosylate Salt Crystallization: Heat the organic filtrate to 60 °C. Slowly dose a solution of p-toluenesulfonic acid monohydrate (1.05 equiv) in ethanol. Seed the reactor with 0.5% w/w of authentic API tosylate salt.

  • Isolation: Cool the slurry linearly to 0 °C over 6 hours. Filter the crystalline product, wash with cold ethanol, and dry under vacuum at 50 °C to yield the final API.

References

  • Brown, M. S., et al. "Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form." Organic Process Research & Development, vol. 25, no. 6, 2021, pp. 1275-1283.[Link]

  • Sirois, L. E., et al. "Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022." Organic Process Research & Development, vol. 24, no. 4, 2020, pp. 567-578.[Link]

Sources

Application Note: Visible Light-Driven Synthesis of Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Bioisosteric Scaffolding, Photochemical Methodologies, and Protocol Validation

Executive Summary: Escaping Flatland

The integration of high sp³-carbon content into pharmaceutical pipelines is a proven strategy to improve drug solubility, metabolic stability, and target specificity. Bicyclo[2.1.1]hexanes (BCHs) have recently emerged as premier, three-dimensional saturated bioisosteres for ortho- and meta-substituted benzenes[1]. However, the inherent ring strain of the BCH skeleton historically made it difficult to synthesize using classical thermal methods.

The advent of visible light-driven photocatalysis has revolutionized access to these rigid scaffolds. By leveraging the thermodynamic driving force of strain release—specifically through the activation of bicyclo[1.1.0]butanes (BCBs) or the intramolecular cyclization of 1,5-dienes—chemists can now construct highly substituted BCHs under mild, ambient conditions[2][3]. This application note provides a comprehensive, self-validating guide to the mechanistic principles and practical execution of visible light-driven BCH synthesis.

Mechanistic Foundations: The Causality of Photochemical Choices

The synthesis of BCHs via visible light predominantly relies on Triplet Energy Transfer (EnT) . Unlike photoredox catalysis, which involves single-electron transfer (SET), EnT relies on the Dexter energy transfer mechanism.

Why Triplet Energy Transfer?

The central challenge in synthesizing BCHs from BCBs is selectively breaking the central C–C bond of the highly strained BCB ring (~65 kcal/mol strain energy) without triggering uncontrolled polymerization.

  • Sensitization: A photocatalyst (e.g., Thioxanthone or Ir(ppy)₃) is excited by visible light to a singlet state, followed by rapid Intersystem Crossing (ISC) to a long-lived triplet excited state (³PC*).

  • Dexter Transfer: The ³PC* collides with the BCB substrate, transferring its triplet energy. This requires precise energy matching; the triplet energy (

    
    ) of the catalyst must be slightly higher than that of the BCB to ensure efficient transfer while avoiding the excitation of the alkene coupling partner.
    
  • Strain-Release: The excited triplet BCB undergoes homolytic cleavage of the central σ-bond, generating a triplet 1,4-diradical. This intermediate adds across the π-bond of an alkene.

  • Spin Inversion & Closure: A subsequent ISC back to the singlet state allows the diradical to recombine, forming the final BCH architecture[3].

Mechanism PC Photocatalyst (PC) PC_S1 Singlet Excited State (1PC*) PC->PC_S1 Visible Light (hν) PC_T1 Triplet Excited State (3PC*) PC_S1->PC_T1 ISC PC_T1->PC Ground State Return BCB_T1 Triplet BCB (3BCB*) PC_T1->BCB_T1 Dexter Energy Transfer BCB Bicyclo[1.1.0]butane (BCB) BCB->BCB_T1 EnT Receptor Diradical Triplet 1,4-Diradical BCB_T1->Diradical Strain Release Cleavage PreProduct Triplet Pre-BCH Diradical Diradical->PreProduct Intermolecular Addition Alkene Alkene Substrate Alkene->PreProduct Product Bicyclo[2.1.1]hexane (BCH) PreProduct->Product ISC & Ring Closure

Figure 1: Mechanistic pathway of visible-light-driven [2π+2σ] photocycloaddition via Triplet Energy Transfer.

Quantitative Data: Condition Optimization Matrix

Selecting the correct catalytic system is paramount. Recent advancements have diversified the toolkit, ranging from standard organometallic EnT to cutting-edge supramolecular nanoreactors[4].

MethodologySubstrate ClassOptimal PhotocatalystLight SourceYield RangeKey Advantage / Causality
Intermolecular [2π+2σ] BCB + AlkenesIr(ppy)₃ or Thioxanthone (1-2 mol%)400–440 nm LEDs60–92%Broad functional group tolerance; EnT precisely matches BCB cleavage energy.
Intramolecular [2+2] Acyclic 1,5-DienesIr[dF(CF₃)ppy]₂(dtbpy)PF₆440 nm LEDs45–85%Access to highly enantioselective BCHs when paired with chiral Lewis acids[2].
Cage-Confined [2π+2σ] BCB + ChalconesRu(II)-PMOC (0.1 mol%)450 nm LEDs80–95%Spatial confinement prevents homodimerization, enabling ultra-low catalyst loading[4].

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and diagnostic clarity.

Protocol A: Intermolecular [2π+2σ] Cycloaddition via EnT

Objective: Synthesize 1,3-disubstituted bicyclo[2.1.1]hexanes from BCBs and terminal alkenes.

1. Reagent Preparation & Assembly

  • Action: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the bicyclo[1.1.0]butane derivative (0.2 mmol, 1.0 equiv), the alkene (0.6 mmol, 3.0 equiv), and fac-Ir(ppy)₃ (0.004 mmol, 2 mol%).

  • Solvent: Add 2.0 mL of anhydrous, degassed trifluorotoluene (PhCF₃).

  • Causality: PhCF₃ is selected because it exhibits high photochemical stability, does not absorb visible light, and provides excellent solubility for both the highly non-polar BCB and the polar photocatalyst.

2. Rigorous Degassing (The Freeze-Pump-Thaw Method)

  • Action: Submerge the Schlenk tube in liquid nitrogen until the solvent is completely frozen. Apply high vacuum for 5 minutes. Seal the flask, remove it from the cold bath, and let it thaw in the dark. Repeat this cycle three times. Backfill with ultra-pure Argon.

  • Causality: Molecular oxygen is a potent triplet quencher. If O₂ is present, it will intercept the ³PC* state (generating reactive singlet oxygen), completely shutting down the Dexter energy transfer to the BCB.

  • Self-Validation Check: Run a parallel micro-scale reaction exposed to ambient air. If the air-exposed reaction yields >5% product, your primary mechanism may be proceeding via an unintended radical chain pathway rather than strict EnT.

3. Photochemical Irradiation

  • Action: Place the Schlenk tube in a photoreactor equipped with 440 nm blue LEDs. Irradiate for 16 hours.

  • Critical Control: Maintain the reaction temperature at 25 °C using a high-velocity cooling fan.

  • Causality: High-power LEDs generate significant thermal output. Uncontrolled heating (>40 °C) will cause the highly strained BCB starting material to undergo thermal degradation or background polymerization.

4. Reaction Monitoring & Workup

  • Action: Remove a 10 μL aliquot under Argon, dilute with CDCl₃, and analyze via crude ¹H NMR.

  • Self-Validation Check: Monitor the disappearance of the highly shielded BCB bridgehead protons (typically found between 0.5 and 1.5 ppm) and the emergence of the BCH bridgehead/methylene protons (~2.2–3.0 ppm). Complete conversion is validated strictly by NMR, as BCBs often streak on silica TLC plates.

  • Purification: Concentrate the mixture in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate the BCH.

Workflow Prep 1. Reagent Prep (Dry PhCF3, Inert Atm) Degas 2. Degassing (Freeze-Pump-Thaw x3) Prep->Degas Prevent O2 quenching Irradiate 3. Irradiation (440 nm LEDs, 25°C) Degas->Irradiate Sealed vessel Monitor 4. Validation (Crude 1H NMR) Irradiate->Monitor 16 hours Monitor->Irradiate Incomplete conversion Purify 5. Purification (Flash Chromatography) Monitor->Purify BCB protons absent

Figure 2: Standardized experimental workflow and validation loop for visible-light-driven synthesis of BCHs.

Protocol B: Enantioselective Intramolecular Crossed [2+2] Cycloaddition

Objective: Access chiral BCHs via the cyclization of 1,5-dienes.

  • Setup: In a dry vial, combine the 1,5-diene substrate (0.1 mmol) with a chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine, 10 mol%) and a visible-light photosensitizer (e.g., ₂, 2 mol%) in anhydrous CH₂Cl₂[1].

  • Causality of Dual Catalysis: The chiral Lewis acid coordinates to the substrate, lowering its triplet energy state and pre-organizing the chiral environment. The photocatalyst selectively transfers energy only to the Lewis acid-bound substrate, ensuring that background (racemic) cyclization does not occur.

  • Irradiation: Degas via sparging with Argon for 15 minutes. Irradiate with 450 nm light at -20 °C (cryogenic cooling enhances enantiomeric excess by rigidifying the transition state).

  • Validation: Analyze the crude mixture via chiral HPLC. A successful system should yield an enantiomeric ratio (e.r.) of >90:10. If the e.r. is low, verify the anhydrous nature of the solvent, as trace water disrupts Lewis acid coordination.

References

  • Visible-Light-Induced [2π+2σ] Cycloaddition Enabled by Cage-Confined Photocatalysis for Precise Bicyclo[2.1.1]Hexane Construction. Angewandte Chemie International Edition (2025).[Link]

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Nature Chemistry (2025).[Link]

  • Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters (2022).[Link]

  • Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. Journal of the American Chemical Society (2022).[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low regioselectivity in bicyclohexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As bioisosteric replacement strategies increasingly rely on bicyclo[2.1.1]hexane (BCH) and bicyclo[3.1.0]hexane scaffolds to improve the physicochemical properties of drug candidates, controlling regioselectivity during their construction has become a critical bottleneck.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic reaction setups. Here, we dissect the causality behind regiochemical failures and provide self-validating protocols to ensure your syntheses of these highly strained systems are robust, reproducible, and site-selective.

Diagnostic Workflow: Resolving Regioselectivity Issues

TroubleshootingLogic Start Low Regioselectivity in BCH Synthesis Path1 Photochemical [2π+2σ] Cycloaddition Start->Path1 Path2 Ni-Catalyzed Cyclization Start->Path2 Path3 Late-Stage C-H Functionalization Start->Path3 Sol1 Tune Triplet Energy (e.g., Ir(ppy)3) Path1->Sol1 Fixes Head-to-tail vs Head-to-head Sol2 Exploit Carbonyl Coordination Path2->Sol2 Prevents Ring-opening Side Reactions Sol3 Use D4-Symmetric Rh Catalysts Path3->Sol3 Differentiates Unactivated C-H

Diagnostic workflow for resolving regioselectivity issues in bicyclohexane synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting an inseparable mixture of head-to-head and head-to-tail regioisomers in my photochemical [2π+2σ] cycloaddition of bicyclobutanes (BCBs)? A1: This is a classic issue in strain-release photocatalysis. The regioselectivity depends heavily on the energy transfer mechanism and the polarization of the reactive radical intermediates. Without a directing group or Lewis acid, the radical intermediate engages alkenes indiscriminately. The Solution: You must assert catalyst control. By utilizing a photocatalyst with a specifically tuned triplet energy, such as


 (

= 58.1 kcal/mol), you promote a Dexter energy transfer pathway that thermodynamically favors the head-to-tail regioisomer[1]. Alternatively, adding a Lewis acid polarizes the C-acyl imidazole activating group on the BCB, redirecting the attack trajectory to favor the opposite regioisomer[1].

Q2: My nickel-catalyzed hydrometalative cyclization of β-alkynylcyclobutanones yields β-carbon elimination (ring-opened) byproducts instead of the bicyclo[2.1.1]hexane core. How do I fix the regioselectivity of the hydrometalation step? A2: The inherent ring strain of the transient bicyclo[2.1.1]alkoxy metal intermediate acts as a powerful driving force for unwanted ring-opening side reactions. The Solution: You must override the substrate's natural electronic bias by exploiting intramolecular coordination. Using a tailored Nickel catalyst system with bulky phosphine ligands forces the Ni center to coordinate with the cyclobutanone carbonyl oxygen. Density Functional Theory (DFT) studies confirm that this carbonyl coordination locks the geometry of the transition state, directing the hydrometalation strictly to the proximal alkyne carbon and facilitating a clean 5-exo-trig cyclization without strain-release ring opening[2].

Q3: How can I improve the site-selectivity and enantioselectivity when functionalizing unactivated C-H bonds on a pre-formed bicyclo[2.1.1]hexane scaffold? A3: Bicyclo[2.1.1]hexanes possess unactivated C-H bonds that are significantly stronger than those in unstrained systems, making carbene insertion energetically demanding and poorly selective[3]. Standard rhodium catalysts often fail, yielding carbene dimers or complex mixtures. The Solution: Switch to a bulky, chiral D4-symmetric dirhodium tetracarboxylate catalyst, such as


. The extreme steric bulk of this catalyst creates a rigid chiral pocket that physically blocks the carbene from accessing the tertiary bridgehead C-H bonds, directing insertion exclusively to the secondary methylene C-H bonds with exceptional diastereoselectivity and enantioselectivity[3].

Quantitative Data Summary

Table 1: Impact of Catalyst Selection on Regioselectivity and Yield in Bicyclohexane Synthesis

Reaction ClassCatalyst SystemKey Additive / MechanismPrimary Issue AddressedOptimized Selectivity & Yield
Photochemical[2π+2σ]

(

= 58.1 kcal/mol)
Dexter Energy TransferHead-to-tail vs. Head-to-head mixtures>20:1 rr (Head-to-tail), 61% yield[1]
Photochemical [2π+2σ] Standard PhotocatalystNoneUncontrolled radical attack8:1 rr (Head-to-head), Low yield[1]
Hydrometalative Cyclization

+ Bulky Phosphine
Carbonyl Coordinationβ-carbon elimination (ring-opening)Complete regiocontrol , High yield[2]
C–H Functionalization

Aryldiazoacetate (slow addition)Poor site-selectivity at unactivated C-H>20:1 d.r. , 89% yield, 99% ee[3]

Verified Experimental Protocols

Protocol 1: Regiodivergent Photochemical[2π+2σ] Cycloaddition

Causality Focus: Tuning solvent polarity and triplet energy to suppress radical recombination and dictate regiochemistry.

  • Preparation: In a flame-dried Schlenk tube under argon, add C-acyl imidazole bicyclobutane (BCB) (1.0 equiv) and the target alkene (2.0 equiv).

  • Catalyst & Solvent: Add

    
     (2 mol%). Dissolve the mixture in anhydrous EtOAc to a concentration of 0.1 M. Causality: EtOAc stabilizes the polarized transition state significantly better than non-polar solvents, suppressing unwanted radical recombination byproducts[1].
    
  • Degassing: Degas the solution via freeze-pump-thaw (3 cycles) to remove triplet-quenching oxygen.

  • Irradiation & Self-Validation: Irradiate the mixture using a 440 nm Kessil lamp at room temperature.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture must maintain a persistent luminescent yellow-green color. A shift to dark brown indicates catalyst degradation (likely due to oxygen ingress), requiring the batch to be aborted.

    • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active BCB starting material and the emergence of a single new spot at

      
       ~0.3 confirms selective conversion to the head-to-tail regioisomer[1].
      
  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Ni-Catalyzed Regioselective Hydrometalative Cyclization

Causality Focus: Forcing carbonyl coordination to prevent strain-induced ring opening.

  • Preparation: In an argon-filled glovebox, charge a vial with β-propargylcyclobutanone (1.0 equiv),

    
     (10 mol%), and a bulky phosphine ligand such as 
    
    
    
    (12 mol%).
  • Hydrometalation Initiation: Add

    
     (1.5 equiv) as the hydride source in anhydrous THF. Causality: The steric bulk of 
    
    
    
    forces the nickel center to coordinate with the cyclobutanone carbonyl oxygen, overriding the alkyne's electronic bias and directing hydrometalation strictly to the proximal carbon[2].
  • Cyclization & Self-Validation: Seal the vial and heat to 60°C for 12 hours.

    • Self-Validation Checkpoint (NMR Aliquot): Extract a 50 µL aliquot, remove the solvent, and analyze via

      
       NMR. The complete absence of aldehyde or acyclic enone proton signals (typically 9.0–10.0 ppm or 6.0–7.5 ppm) proves that the 5-exo-trig cyclization successfully outcompeted the problematic β-carbon elimination pathway[2].
      
  • Workup: Quench the reaction with TBAF (1.0 M in THF) to remove silyl groups, extract with EtOAc, and purify to yield the functionalized bicyclo[2.1.1]hexanol.

Protocol 3: Dirhodium-Catalyzed Asymmetric C-H Insertion

Causality Focus: Utilizing steric gating to differentiate highly strained, unactivated C-H bonds.

  • Preparation: To a solution of the bicyclo[2.1.1]hexane substrate (used as the limiting agent, 1.0 equiv) in anhydrous DCM, add

    
     (1 mol%). Causality: Using the BCH as the limiting agent rather than the diazo compound prevents the accumulation of unreacted carbene, drastically minimizing carbene dimerization[3].
    
  • Carbene Generation: Cool the mixture to -78°C. Slowly add the aryldiazoacetate (1.5 equiv) dissolved in DCM via a syringe pump over a strict 2-hour period.

  • Reaction Monitoring & Self-Validation:

    • Self-Validation Checkpoint 1 (Physical): The reaction should gently evolve

      
       gas (visible micro-bubbling). If bubbling stops prematurely during addition, the catalyst has likely poisoned.
      
    • Self-Validation Checkpoint 2 (NMR Stereocontrol): Take a crude NMR aliquot. Locate the bridgehead proton signal. In the major diastereomer, this chemical shift will closely match the starting material. If a strongly shielded bridgehead proton signal appears prominently, the D4-symmetric pocket has failed to differentiate the faces, indicating potential catalyst degradation[3].

  • Purification: Pass the crude mixture through a short pad of silica to remove the rhodium catalyst (eluting with

    
    ), followed by preparative HPLC for final isolation.
    

References

  • Title: Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions | Source: nih.gov | URL: 1

  • Title: Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates | Source: acs.org | URL: 3

  • Title: Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes | Source: chinesechemsoc.org | URL: 2

Sources

Improving diastereoselectivity in cycloaddition reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cycloaddition Diastereoselectivity Ticket ID: #CYC-DIA-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Cycloaddition Optimization Support Center. This guide is not a textbook; it is a troubleshooting interface designed for researchers facing stalled synthesis or poor selectivity ratios (dr). We treat diastereoselectivity as a function of three variables: Transition State Geometry , Secondary Orbital Interactions , and Environmental Thermodynamics .

Below you will find targeted solutions for Diels-Alder, [2+2], and 1,3-dipolar cycloadditions, structured to diagnose and resolve your specific experimental failure points.

Module 1: Catalyst & Ligand Optimization

Q: My Lewis Acid (LA) catalyzed Diels-Alder reaction yields a low endo/exo ratio (e.g., < 4:1). How do I shift this toward the endo product?

A: The issue is likely a competition between Secondary Orbital Interactions (SOI) and Steric Repulsion.

Root Cause Analysis: The endo isomer is the kinetic product, stabilized by SOI between the dienophile’s electron-withdrawing group (EWG) and the diene’s developing


-system. However, bulky Lewis acids or high temperatures can destabilize the compact endo transition state (TS) via steric clash (Pauli repulsion), favoring the thermodynamically stable exo product.

Troubleshooting Protocol:

  • Temperature Drop: The endo TS is lower in energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), but the exo product is more stable (
    
    
    
    ).
    • Action: Lower reaction temperature by 20°C increments. If conversion drops, increase catalyst loading rather than temperature.

  • Catalyst Size Modulation:

    • Action: Switch to a smaller Lewis Acid.

    • Comparison:

      
       or 
      
      
      
      (small, tight coordination) maximize SOI and favor endo. Bulky catalysts like
      
      
      (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) block the endo approach, forcing exo selectivity.
  • Ligand Electronic Tuning:

    • If using Box/Pybox ligands, electron-withdrawing substituents on the ligand (e.g., -Cl, -CF3) increase the Lewis acidity of the metal center, tightening the TS and enhancing SOI.

Data: Catalyst Effect on Endo/Exo Selectivity (Representative)

Catalyst SystemSteric BulkElectronic CharacterPrimary OutcomeMechanism

LowHard Lewis AcidHigh Endo Maximize SOI

MediumBidentate PotentialHigh Endo Chelation Control

(Bulky)
HighSoft / Steric WallHigh Exo Steric Blockade of Endo TS
Q: I am using a chiral catalyst for a [2+2] cycloaddition, but the enantiomeric excess (ee) and diastereomeric ratio (dr) are inconsistent between batches.

A: This usually indicates "Background Catalysis" or "Counterion Interference."

Diagnostic Workflow:

  • Run the Blank: Perform the reaction with no catalyst. If conversion > 5% after 12h, the uncatalyzed background reaction is eroding your selectivity.

    • Fix: Lower temperature or use a less reactive substrate derivative (e.g., switch acid chloride to ester).

  • Check Moisture/Counterion:

    • Cationic catalysts (e.g., Cu(II)-bisoxazoline) rely on non-coordinating counterions (

      
      , 
      
      
      
      ).
    • Failure Mode: If your solvent contains trace chloride or water, they coordinate to the metal, displacing the chiral ligand or altering the bite angle.

    • Fix: Add 4Å Molecular Sieves (activated) and use freshly distilled solvents.

Module 2: Substrate Design & Auxiliaries

Q: I'm using an Evans Oxazolidinone auxiliary, but I'm seeing poor facial selectivity. I thought these were "foolproof"?

A: You are likely using the wrong Lewis Acid for the desired transition state model (Chelation vs. Dipole).

The Mechanism: Evans auxiliaries function via two distinct transition state models depending on the metal used. You must match the metal to the model.

  • Scenario A: Chelation Control (High Selectivity)

    • Requires: A Lewis acid with two open coordination sites (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Mechanism: The metal binds both the oxazolidinone carbonyl and the substrate carbonyl, locking the rotamer in a rigid structure. The bulky group on the auxiliary blocks one face.

  • Scenario B: Dipole Model (Open TS)

    • Requires: A Lewis acid with one coordination site (e.g.,

      
      , 
      
      
      
      ).
    • Mechanism: The metal binds only the substrate carbonyl. The auxiliary rotates to minimize dipole interactions, often leading to the opposite diastereomer or lower selectivity.

Visualization: Chelation vs. Dipole Control

AuxiliaryControl cluster_0 Select Your Lewis Acid cluster_1 Pathway A: Chelation Control cluster_2 Pathway B: Dipole Model Start Start: Evans Auxiliary Cycloaddition LA_Type Lewis Acid Type? Start->LA_Type TiCl4 TiCl4 / SnCl4 / MgBr2 (Bidentate) LA_Type->TiCl4 2 Open Sites BF3 BF3 / Et2AlCl (Monodentate) LA_Type->BF3 1 Open Site RigidTS Rigid 6-Membered Chelate TS TiCl4->RigidTS HighSel High Diastereoselectivity (Face Blocked) RigidTS->HighSel OpenTS Flexible Open TS (Dipole Minimization) BF3->OpenTS RevSel Reversed/Lower Selectivity OpenTS->RevSel

Caption: Decision tree for selecting Lewis Acids with Evans Auxiliaries. Bidentate metals lock conformation; monodentate metals allow rotation.

Module 3: Environmental Factors (Solvent & T)

Q: How does solvent polarity affect diastereoselectivity in 1,3-dipolar cycloadditions?

A: While rate is minimally affected, selectivity is driven by "Solvophobic Effects" and Hydrogen Bonding.

Technical Insight: 1,3-dipolar cycloadditions are concerted (pericyclic), meaning the transition state charge separation is small. Therefore, changing from Toluene to DMF rarely accelerates the rate significantly (unlike SN2 reactions). However, solvent choice does dictate the endo/exo ratio via:

  • H-Bonding: Protic solvents (Water, MeOH) can H-bond to the dienophile's carbonyl, effectively increasing its electronegativity (lowering LUMO) and increasing endo selectivity via secondary orbital interactions.

  • Hydrophobic Effect: "On-water" conditions often enhance endo selectivity because the compact endo TS has a smaller surface area than the exo TS, minimizing disruption of the water network.

Experimental Protocol: Solvent Screening for Selectivity

  • Standard: DCM (Baseline).

  • H-Bonding Test: TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol). These are strong H-bond donors but non-nucleophilic. They often dramatically boost endo selectivity.

  • Hydrophobic Test: Water/Toluene emulsion.

Module 4: Advanced Troubleshooting Protocols

Protocol A: Lewis Acid Screening for Diastereocontrol

Use this when your initial reaction works but gives a 1:1 mixture of diastereomers.

  • Preparation: Prepare 0.1 M solutions of the dienophile in dry DCM.

  • Screening Set:

    • Tube 1 (Reference): No Catalyst.

    • Tube 2 (Monodentate):

      
       (1.1 equiv).
      
    • Tube 3 (Bidentate/Chelating):

      
       (1.1 equiv).
      
    • Tube 4 (Bulky/Soft):

      
       or 
      
      
      
      .
  • Execution: Add diene (1.5 equiv) at -78°C. Stir 4h.

  • Analysis: Quench with

    
    . Analyze crude by 
    
    
    
    NMR. Do not purify before analysis (column chromatography can enrich one isomer, skewing data).
  • Decision:

    • If Tube 3 > Tube 2: Selectivity is chelation-driven. Optimize with

      
       or 
      
      
      
      .
    • If Tube 2 > Tube 3: Selectivity is steric/dipole-driven.

Protocol B: Temperature-Selectivity Profiling

Use this to determine if your selectivity is under Kinetic or Thermodynamic control.

  • Run Reaction at -78°C: Measure dr (e.g., 90:10).

  • Run Reaction at 0°C: Measure dr (e.g., 60:40).

  • Run Reaction at 40°C: Measure dr (e.g., 20:80).

  • Resubjection Test (Critical): Take the pure major product from the -78°C reaction and heat it to 40°C with the catalyst.

    • Result A: No change. (System is under Kinetic Control at all T; loss of selectivity at high T is due to less distinct Boltzmann distribution).

    • Result B: Isomerizes to the 40°C ratio. (System is Reversible/Thermodynamic.[1] You MUST run at low T and quench cold to trap the kinetic product).

Visualizing the Troubleshooting Logic

TroubleshootingFlow Problem Problem: Low Diastereoselectivity CheckT Check Temperature (Kinetic vs Thermo) Problem->CheckT CheckCat Check Catalyst Structure Problem->CheckCat CheckSub Check Substrate Design Problem->CheckSub LowT Lower T (-78°C) CheckT->LowT CatType Bulky vs. Chelating CheckCat->CatType Aux Auxiliary Used? CheckSub->Aux Kinetic Selectivity Improves? Kinetic Control LowT->Kinetic Switch Switch LA Type (See Module 2) CatType->Switch Match Match Metal to Auxiliary Model Aux->Match

Caption: Logical flow for diagnosing low diastereoselectivity. Isolate the variable: Thermodynamics (T), Sterics (Catalyst), or Coordination (Substrate).

References

  • Exo/Endo Selectivity Control in Diels–Alder Reactions. Journal of Organic Chemistry. Explains the role of secondary orbital interactions and steric repulsion in Lewis Acid catalyzed systems.

  • Chiral Lewis Acid Catalysts in Diels-Alder Cycloadditions. SciELO. Detailed review of chelation vs. monodentate coordination modes for enantioselective catalysis.

  • Kinetic and Thermodynamic Control in the Diels-Alder Reaction. Master Organic Chemistry. Foundational theory on temperature effects and reversibility.

  • Solvent Effects in 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. Computational and experimental analysis of solvent polarity and H-bonding effects on selectivity.

  • Evans Oxazolidinone Auxiliary Principles. Williams College Chemistry. Practical guide on acylation and cleavage, including the mechanistic basis of chelation control.

Sources

Technical Support Center: Catalyst Selection for Regiodivergent Synthesis of Bicyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Bicyclo[1.1.0]butane (BCB) Strain-Release Functionalization Last Updated: March 2026

Introduction: The Bicyclohexane Challenge

In modern drug discovery, the transition from flat aromatic rings to saturated 3D bioisosteres is critical for improving solubility and metabolic stability.[1] Bicyclo[2.1.1]hexanes (BCHs) have emerged as superior isosteres for ortho- and meta-substituted benzenes.[1]

However, synthesizing these scaffolds from bicyclo[1.1.0]butanes (BCBs) is fraught with "divergent pitfalls." A slight change in catalyst or ligand can shift the reaction from the desired [2σ+2π] cycloaddition (forming the BCH cage) to a ring-opening isomerization (forming cyclobutenes or dienes) or alter the regioselectivity of the addition (Head-to-Head vs. Head-to-Tail).

This guide provides a decision framework for selecting the correct catalytic system to navigate this divergence.

Catalyst Selection Matrix

Use this matrix to select your catalyst based on the desired scaffold and substitution pattern.

Target ScaffoldReaction TypePreferred Catalyst SystemMechanismKey Selectivity
Bicyclo[2.1.1]hexane [2σ+2π] CycloadditionCopper(I) / Rhodium(I) Radical/Organometallic InsertionHigh Chemoselectivity for Cage Formation
Cyclobutene Formal [2+2] / RearrangementGold(I) / Nickel(0) Lewis Acid / Oxidative AdditionRing Expansion/Isomerization
BCH (Head-to-Head) Photocatalytic CycloadditionIr(ppy)₃ (Triplet Sensitizer)Energy Transfer (EnT)1,2-substitution control
BCH (Head-to-Tail) Photocatalytic CycloadditionAcridinium Salts (Redox)Photoinduced Electron Transfer (PET)Charge-controlled regioselectivity

Interactive Troubleshooting & Protocols

Module A: "I'm getting Cyclobutenes instead of Bicyclohexanes"

Issue: You are attempting a [2σ+2π] cycloaddition of a BCB with an alkene/alkyne, but NMR shows significant formation of cyclobutenes (ring expansion products).

Diagnosis: This is a classic Chemodivergence issue.

  • Cause: You are likely using a "soft" carbophilic Lewis Acid (like Au(I)) or a metal that stabilizes the ring-opened carbocation/carbenoid intermediate too strongly.

  • The Science: Au(I) stabilizes the cationic intermediate via a 4-coordinate geometry, facilitating a proton transfer/elimination pathway that leads to cyclobutenes.[2] Cu(I), conversely, favors a linear 2-coordinate geometry that accelerates the radical recombination required to close the BCH cage.

Solution Protocol:

  • Switch Metal Center: Replace Gold catalysts (e.g., AuCl(PPh3)) with Copper(I).

  • Protocol (Cu-Catalyzed):

    • Catalyst: Cu(MeCN)₄BF₄ (10 mol%)

    • Ligand: 1,10-Phenanthroline (12 mol%) - Crucial for stabilizing the Cu(I) species.

    • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (0.1 M).

    • Conditions: Run at 30–50 °C.

  • Validation: Check 1H NMR for the diagnostic bridgehead protons of BCH (typically

    
     2.0–3.0 ppm) vs. the vinylic protons of cyclobutene (
    
    
    
    5.5–6.5 ppm).
Module B: "I can't control the Regioselectivity (Head-to-Head vs. Head-to-Tail)"

Issue: You are synthesizing substituted BCHs using a photocatalyst, but you are getting a mixture of regioisomers or the wrong isomer.

Diagnosis: You are using the wrong Activation Mode .

  • Energy Transfer (EnT): Generally leads to Head-to-Head isomers (or thermodynamic products) via a triplet diradical intermediate.

  • Electron Transfer (PET): Leads to Head-to-Tail isomers (or charge-polarized products) via a radical cation/anion pair.

Solution Protocol:

  • For Head-to-Head (1,2-disubstituted):

    • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 or Thioxanthone.

    • Mechanism: Triplet sensitization of the BCB.

    • Note: Requires rigorous deoxygenation (freeze-pump-thaw) as O₂ quenches the triplet state.

  • For Head-to-Tail (1,3-disubstituted):

    • Catalyst: Mes-Acr-Me+ (Acridinium photocatalyst).

    • Mechanism: Single Electron Transfer (SET) oxidizes the BCB to a radical cation, reversing the polarity of the attack.

Module C: "My BCB starting material is decomposing/polymerizing"

Issue: The reaction mixture turns into an intractable gum before the alkene can react.

Diagnosis: Uncontrolled Strain Release .

  • Cause: BCBs are highly strained (~65 kcal/mol). Trace acid or active metal species (like Pd(II)) can trigger homopolymerization.

Solution Protocol:

  • Buffer the System: Add solid K3PO4 or 2,6-lutidine (1 equivalent) to scavenge trace acid.

  • Slow Addition: Do not dump the BCB into the catalyst mixture. Add the BCB solution slowly via syringe pump to a solution of the Catalyst + Alkene (excess).

  • Ligand Check: If using Pd or Ni, ensure the ligand bite angle is large (e.g., Xantphos). Small bite angles often promote reductive elimination of the BCB ring without capturing the alkene.

Visualizing the Divergence

The following diagram illustrates the critical decision point where catalyst selection dictates the reaction pathway.

G cluster_photo Photocatalytic Regiodivergence BCB Bicyclo[1.1.0]butane (BCB) Inter Metal-Carbenoid / Diradical Intermediate BCB->Inter Catalyst Activation BCH Bicyclo[2.1.1]hexane (Bioisostere) Inter->BCH Cu(I) or Rh(I) (Radical Recombination) Cyclobutene Cyclobutene (Ring Expansion) Inter->Cyclobutene Au(I) or Ni(0) (H-Shift/Elimination) EnT Triplet State (EnT) Ir(III) HH Head-to-Head Isomer EnT->HH PET Radical Cation (PET) Acridinium HT Head-to-Tail Isomer PET->HT

Caption: Mechanistic divergence in BCB functionalization. Metal identity (Cu vs Au) dictates chemoselectivity (Cage vs Ring Opening), while photocatalytic mode (EnT vs PET) dictates regioselectivity.

Standard Operating Procedure (SOP): Cu-Catalyzed [2σ+2π]

Objective: Synthesis of 1,3-disubstituted bicyclo[2.1.1]hexane from BCB-amide and styrene.

Reagents:

  • BCB-amide (1.0 equiv)

  • Styrene derivative (1.5 equiv)

  • Cu(MeCN)4BF4 (10 mol%)

  • 1,10-Phenanthroline (12 mol%)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

  • Glovebox/Schlenk: In a flame-dried Schlenk tube, weigh out Cu(MeCN)4BF4 and 1,10-Phenanthroline.

  • Complexation: Add 1.0 mL of Dioxane and stir for 5 minutes. The solution should turn a distinct color (often orange/brown depending on concentration), indicating ligation.

  • Substrate Addition: Add the Styrene derivative (1.5 equiv).

  • BCB Addition: Dissolve the BCB-amide in 1.0 mL Dioxane. Add this solution dropwise to the catalyst mixture over 2 minutes.

  • Reaction: Seal the tube and heat to 40 °C for 12 hours.

  • Workup: Filter through a short pad of silica (eluting with Et2O) to remove copper salts. Concentrate in vacuo.

  • Purification: Flash column chromatography. Note: BCHs are often non-polar; start with 100% Hexanes.

References

  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes. Source: J. Am. Chem. Soc. (2025).[3] Context: Establishes the Cu(I) vs Au(I) divergence for cage formation vs ring opening. Link:[Link](Note: DOI based on search result 1.4/1.6 context)

  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Source: J. Am. Chem. Soc. (2025).[3] Context: Defines the EnT vs PET pathways for regiocontrol. Link:[Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Source: Chemical Science (2023). Context: Foundational work on photocatalytic [2+2] cycloadditions for BCH synthesis. Link:[Link]

  • Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal [2σ+2π] Cycloadditions. Source: J. Am. Chem. Soc. (2024).[4] Context: Detailed mechanistic study on oxidative activation (PET). Link:[Link]

Sources

Technical Support Center: Overcoming Poor Reproducibility in Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that lead to poor reproducibility in amine synthesis reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Part 1: General Troubleshooting for Amine Synthesis

This section addresses broad challenges that can affect various amine synthesis methods.

FAQ 1: My reaction yield is consistently low or non-existent. Where should I start troubleshooting?

Low or no product yield is a frequent issue stemming from several factors related to reagents, reaction conditions, or the catalyst system. A systematic approach is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Scrutinize Reaction Conditions reagent_check->condition_check Reagents OK reagent_details Purity of starting materials? Fresh, anhydrous solvents? Accurate concentrations? reagent_check->reagent_details catalyst_check 3. Assess Catalyst/Ligand System (if applicable) condition_check->catalyst_check Conditions OK condition_details Correct temperature? Inert atmosphere maintained? Adequate mixing/stirring? condition_check->condition_details workup_check 4. Evaluate Workup & Purification catalyst_check->workup_check Catalyst System OK catalyst_details Catalyst loading correct? Appropriate ligand choice? Pre-catalyst activation needed? catalyst_check->catalyst_details success Problem Resolved workup_check->success Process Optimized workup_details Product loss during extraction? Decomposition on silica? Incorrect pH for extraction? workup_check->workup_details

Caption: A stepwise workflow for diagnosing low-yield amine synthesis reactions.

In-depth Causality:

  • Reagent Quality: The purity of your starting materials is paramount. For instance, amines can oxidize over time if not stored properly, introducing impurities that can interfere with the reaction.[1] Similarly, reagents like sodium nitrite, used in some amine syntheses, are hygroscopic and can degrade, leading to incomplete reactions.[1] For best results, use high-purity reagents (>98% or ACS grade) and anhydrous solvents where specified.[1]

  • Reaction Conditions:

    • Temperature: Many amine syntheses, such as the Buchwald-Hartwig amination, are run at elevated temperatures to drive the reaction to completion.[2] Conversely, some reactions, like nitrosation, require low temperatures to prevent side reactions and decomposition of unstable intermediates.[1] Ensure your reaction temperature is optimal and stable.

    • Atmosphere: Oxygen- and moisture-sensitive reactions, particularly those involving organometallic catalysts, require a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry and Reagent Concentration: Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts. While increasing reagent concentration can theoretically increase reaction rates, there is often an optimal concentration for maximizing yield and purity.[3]

FAQ 2: I am observing significant byproduct formation. What are the common side reactions and how can I mitigate them?

Byproduct formation is a major cause of poor reproducibility and complicates purification. The nature of the side products depends on the specific reaction.

Common Side Reactions in Amine Synthesis:

Side ReactionCommon Reaction Type(s)Mitigation Strategies
Polyalkylation Nucleophilic substitution of alkyl halidesUse a large excess of ammonia or employ the Gabriel synthesis.[4][5]
Hydrodehalogenation Buchwald-Hartwig aminationOptimize catalyst loading and temperature.[2]
Homocoupling Buchwald-Hartwig aminationAdjust catalyst-to-ligand ratio and temperature.[2]
Over-reduction Amide reductionChoose a milder reducing agent; carefully control stoichiometry and temperature.[6]
Oxidation of Amines GeneralMaintain an inert atmosphere; use fresh, high-purity amines.

Expert Insights on Mitigation:

In nucleophilic substitution reactions for preparing primary amines, the product amine is often more nucleophilic than the starting ammonia, leading to a "runaway train" of further alkylation.[7][8] Using a large excess of the less expensive nucleophile (ammonia) can statistically favor the desired mono-alkylation.[9] Alternatively, the Gabriel synthesis uses potassium phthalimide as an ammonia surrogate to prevent overalkylation.[4]

FAQ 3: My purification is problematic, leading to product loss and inconsistent purity. What are the best practices for purifying amines?

The basic nature of amines presents unique purification challenges, particularly with silica gel chromatography.[10]

Troubleshooting Amine Purification:

  • Problem: Streaking or complete retention on silica gel columns.

    • Cause: The acidic silanol groups on the silica surface strongly interact with basic amines.[10]

    • Solution 1: Mobile Phase Modification: Add a small amount of a competing amine, like triethylamine (typically 0.1-2%), to the mobile phase to block the acidic sites on the silica.[10]

    • Solution 2: Modified Stationary Phase: Use an amine-functionalized silica gel for chromatography.[10]

    • Solution 3: Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.

  • Problem: Difficulty separating primary, secondary, and tertiary amines.

    • Solution: Selective Carbamate Crystallization: A technique involving the reaction of primary amines with CO2 to form ammonium carbamates, which have different solubility profiles, can be used for selective crystallization.[11]

Part 2: Method-Specific Troubleshooting

This section focuses on issues related to specific, widely used amine synthesis reactions.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds from a carbonyl compound and an amine.

FAQ 4: My reductive amination is incomplete, and I see residual imine. What's going wrong?

Incomplete reduction is a common problem, often related to the choice of reducing agent or reaction conditions.[12]

Key Considerations for Reductive Amination:

  • Reducing Agent: Sodium borohydride (NaBH4) is a common choice, but for less reactive imines, a more powerful or specialized reducing agent may be needed.[12] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are often more effective, particularly for one-pot reactions.[13][14]

  • pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6), which activate the carbonyl group. However, very low pH can protonate the amine, rendering it non-nucleophilic.

  • Solvent Effects: Protic solvents like methanol can compete with the reducing agent, potentially slowing down the reduction.[12] While alcohols are common solvents, consider an aprotic solvent if you suspect this is an issue.[15]

Protocol for a Robust Reductive Amination:

  • Dissolve the aldehyde/ketone (1.0 eq) and amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • If necessary, add a catalytic amount of acetic acid to achieve a pH of ~5-6.

  • Stir at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath.

  • Add the reducing agent (e.g., NaBH4, 1.5 eq) portion-wise to control gas evolution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water or dilute acid.

  • Proceed with standard aqueous workup and purification.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl amines.[16] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 LPd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Intermediate1 L(Ar)Pd(II)-X Pd0->Intermediate1 + Ar-X BaseAssoc Base Association & Amine Coordination OxAdd->BaseAssoc + R2NH, Base RedElim Reductive Elimination BaseAssoc->RedElim Intermediate2 [L(Ar)Pd(II)-NR2]- Catalyst_Regen LPd(0) Regenerated RedElim->Catalyst_Regen - Ar-NR2 ArX Ar-X Amine R2NH Base Base Product Ar-NR2 Product->Pd0 Catalyst Regeneration Intermediate1->Intermediate2 + R2NH, Base - HX, - Base Intermediate2->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

FAQ 5: How do I choose the right ligand and base for my Buchwald-Hartwig reaction?

The choice of ligand and base is critical and substrate-dependent.[2]

Ligand and Base Selection Guide:

Amine NucleophileRecommended LigandsRecommended Bases
Primary Amines BrettPhos, RuPhos[2]NaOtBu, KOtBu, LHMDS[2]
Secondary Amines RuPhos[2]NaOtBu, KOtBu[2]
NH-Heterocycles DavePhos, XantPhos[2]Cs2CO3, K3PO4[2]
Amides tBuBrettPhos, DavePhos[2]Weaker bases like Cs2CO3 may be required for base-sensitive substrates.[2]

Expert Insights on Ligand and Base Selection:

  • Ligands: Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps. The choice of ligand is highly dependent on the steric and electronic properties of both the aryl halide and the amine.[2]

  • Bases: The base's role is to deprotonate the amine, but an incompatible base can hinder the reaction.[2] Strong, non-nucleophilic bases are common, but for substrates with base-sensitive functional groups, weaker inorganic bases are a better choice, often requiring higher reaction temperatures.[2][17] The physical properties of the base, such as particle size, can also impact the reaction rate.[2]

FAQ 6: My aryl chloride is unreactive in the Buchwald-Hartwig amination. What can I do?

Aryl chlorides are generally less reactive than aryl bromides or iodides.[2] To achieve good yields with aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary.[2] If possible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity.[2]

Part 3: Analytical and Monitoring Techniques

Reproducibility relies on accurate monitoring of reaction progress.

FAQ 7: How can I effectively monitor the progress of my amine synthesis reaction?

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. Staining with ninhydrin can be useful for visualizing primary and secondary amines.

  • Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful quantitative techniques for monitoring the consumption of starting materials and the formation of products and byproducts.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the composition of the crude reaction mixture.

  • Colorimetric Assays: For specific applications like solid-phase peptide synthesis, colorimetric methods can provide a quantitative and non-destructive way to monitor free amine groups.[19][20]

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Kumanomidou, T., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry. Retrieved from [Link]

  • Lübken, T., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry – A European Journal. Retrieved from [Link]

  • McNally, A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ahmad, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Chemistry Steps. (2024, December 17). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • ResearchGate. (n.d.). Modern Amination Methods. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Biocatalysed synthesis of chiral amines: continuous colorimetric assays for mining amine-transaminases. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 25). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Biotage. (2023, February 6). How does reagent concentration impact synthesis? Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Study Mind. (2022, April 19). Amine Synthesis (A-Level Chemistry). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, February 20). Amide Reduction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Organic Letters. (2009, August 6). Nondestructive, colorimetric monitoring of amines and thiols on a solid support. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012, July 6). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemical Reviews. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Frontiers in Chemistry. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]

Sources

Managing strained ring systems in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Strained Ring Systems Management Current Status: ● Operational Ticket Queue: Open Operator: Senior Application Scientist

System Overview: The Energetics of Strain

Welcome to the Strained Ring Systems Support Center. You are likely here because your molecule is either refusing to form, decomposing on the column, or polymerizing unexpectedly.

In drug discovery, we utilize ring strain (cyclopropanes, azetidines, bicyclo[1.1.1]pentanes) not just for structure, but as stored potential energy—a "spring-loaded" state that drives reactivity. However, this same energy makes these systems intolerant of standard experimental sloppiness.

Reference Data: Ring Strain Energy (RSE) Table Use this to assess the volatility and reactivity risk of your scaffold.

Ring SystemStrain Energy (kcal/mol)Primary Failure Mode
Cyclopropane 27.5Acid-catalyzed ring opening; Electrophilic attack
Cyclobutane 26.5Thermal puckering; generally more stable than C3
Epoxide (Oxirane) 27.2Nucleophilic attack; Acid sensitivity (Silica)
Aziridine 26.8Dimerization; Ring opening on acidic media
[1.1.1]Propellane ~102Spontaneous polymerization; Thermal decomposition
trans-Cyclooctene ~16 (vs cis)Isomerization back to cis (thermal/catalytic)

Module 1: Synthesis & Construction

Ticket #401: "My Simmons-Smith cyclopropanation stalled or crashed out."

Root Cause Analysis: The zinc-carbenoid species (Ichikawa/Simmons-Smith reagent) is notoriously moisture-sensitive and dependent on the surface area of the zinc source.

Troubleshooting Protocol:

  • Zinc Activation (The Critical Step): Do not rely on "store-bought" Zn-Cu couple.

    • SOP: Treat Zn dust with 2% HCl (aq) for 1 minute, wash with water, acetone, and Et₂O, then dry under high vacuum.

    • Advanced: Use ultrasound during the addition of CH₂I₂ to the Zn/Et₂Zn mixture.[1] This mechanically cleans the Zn surface, preventing the "induction period" lag that often leads to dangerous exotherms later.

  • Lewis Acid Management: If your substrate has a proximal alcohol, the reaction is accelerated via coordination (directed effect). If you have a Lewis-basic amine, it may sequester the Zn reagent.

    • Fix: Pre-complex amines with a sacrificial Lewis acid (e.g., BF₃·OEt₂) or use the Furukawa modification (Et₂Zn + CH₂I₂) which is homogeneous and less surface-dependent.

Ticket #402: "I cannot isolate trans-cyclooctene (TCO) without it isomerizing."

Root Cause Analysis: TCO is thermodynamically unstable relative to cis-cyclooctene. Standard silica chromatography fails because the trans isomer elutes with the cis or isomerizes on the silica surface due to trace metals.

Solution: Flow Photochemistry & Silver Complexation The Fox method utilizes a closed-loop flow system where the mixture is pumped through AgNO₃-impregnated silica. Silver(I) selectively complexes the strained trans-alkene (due to high HOMO energy), pulling it out of the equilibrium.

TCO_Synthesis cluster_0 Flow Loop Reservoir Reservoir (cis-cyclooctene + sensitizer) Reactor UV Reactor (Photoisomerization) Reservoir->Reactor Pump Column AgNO3-Silica Column (Traps trans-isomer) Reactor->Column Flow Column->Reservoir Recycle cis-isomer Elution Elute Column (NH4OH/NaCl) Column->Elution Step 2 Product Pure trans-Cyclooctene Elution->Product

Figure 1: Closed-loop flow synthesis for trans-cyclooctene. The system recycles the unreacted cis-isomer until conversion is maximized via silver capture.

Module 2: Stability & Purification

Ticket #505: "My aziridine/epoxide vanished on the column."

Root Cause Analysis: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to protonate the heteroatom of a strained ring, lowering the activation energy for nucleophilic attack (ring opening) by the eluent (methanol/ethanol) or water.

Standard Operating Procedure (SOP): Basified Silica Never run a strained heterocycle on untreated silica.

  • Preparation: Mix silica gel with mobile phase containing 1–2% Triethylamine (Et₃N) .

  • Slurry Packing: Pour the slurry. Flush with 2 column volumes of the Et₃N solvent.

  • Running: Run the column with 0.5% Et₃N in the eluent.

  • Alternative: If the compound is base-sensitive (e.g., ester hydrolysis risk), use neutral alumina (Brockmann Grade III).

Ticket #506: "Handling [1.1.1]Propellane safely."

Root Cause Analysis: [1.1.1]Propellane has an inverted tetrahedral geometry at the bridgehead carbons and ~102 kcal/mol of strain.[2] It is prone to spontaneous radical polymerization (forming "staffanes") if concentrated.

Safety & Storage Protocol:

  • Concentration Limit: Never concentrate [1.1.1]propellane to neat oil. It is a potential explosive. Keep as a solution (Et₂O or Pentane) at <0.5 M.

  • Temperature: Store at -20°C or -78°C.

  • Inhibitors: Some protocols suggest adding trace BHT, though this may interfere with subsequent radical functionalization.

  • Telescoping: Ideally, generate the propellane and react it in situ (telescoped synthesis) to avoid isolation hazards.

Purification_Logic Start Crude Strained Ring Mixture Check1 Contains N/O Heterocycle? (Aziridine, Epoxide) Start->Check1 AcidSens Acid Sensitive Risk Check1->AcidSens Yes Stable Standard Silica (Flash) Check1->Stable No Check2 Base Sensitive? AcidSens->Check2 Alumina Use Neutral Alumina (Brockmann III) Check2->Alumina Yes Basified Use Et3N-Treated Silica (1-2% v/v) Check2->Basified No

Figure 2: Decision matrix for purification media selection to prevent acid-catalyzed decomposition of strained rings.

Module 3: Functionalization (Strain-Release)

Ticket #601: "How do I functionalize [1.1.1]propellane without destroying the cage?"

Technical Insight: You cannot use standard Pd-catalyzed cross-couplings directly on the propellane core easily. You must use Strain-Release Chemistry . The central C–C bond is the "weakest link" (conceptually) and can be snapped by radicals or nucleophiles to form the Bicyclo[1.1.1]pentane (BCP) core—a bioisostere for phenyl/tert-butyl groups.

Method A: Ionic Strain-Release (Baran Protocol) [3]

  • Reagent: Turbo-Amides (Magnesium amides) or Lithium amides.

  • Mechanism: Nucleophile attacks the bridgehead; the central bond breaks, generating an anion that is quenched (or trapped).

  • Use Case: Making BCP-amines.

Method B: Radical Strain-Release (MacMillan/Leonori Protocol)

  • Reagent: Photoredox catalyst + Radical precursor (e.g., halide, carboxylic acid).

  • Mechanism: A radical adds to the bridgehead; the central bond homolyzes to generate a bridgehead radical, which is then trapped.

  • Use Case: 1,3-difunctionalization (e.g., adding an aryl group and an amine).

Propellane_Mechanism cluster_radical Radical Pathway (Photoredox) Propellane [1.1.1] Propellane Radical_Add Radical (R•) Addition Propellane->Radical_Add Intermed_Rad BCP Radical Radical_Add->Intermed_Rad Strain Release Product_Rad 1,3-Subst. BCP Intermed_Rad->Product_Rad Radical Trap

Figure 3: Radical strain-release mechanism. The addition of a radical triggers the cleavage of the central bond, relieving ~102 kcal/mol of strain.

References

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Gianatassio, R., et al. (Baran Group). (2016).[4] Strain-Release Amination. Science, 351(6270), 241-245. Link

  • Royzen, M., Yap, G. P., & Fox, J. M. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society, 130(12), 3760–3761. Link

  • Merchant, R. R., et al. (MacMillan Group). (2020). Modular Functionalization of Bicyclo[1.1.1]pentanes via Metallaphotoredox Catalysis. Journal of the American Chemical Society, 142(30), 13240–13245. Link

  • BenchChem Technical Support. (2025). Purification of N-H-(S)-Aziridine-2-Carboxylates by Chromatography. Link (Simulated Internal SOP based on standard literature).

Sources

Refinement of experimental conditions for photochemical reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refinement of Experimental Conditions for Photochemical Reactions Department: Advanced Application Engineering Status: Operational

Welcome to the

Operator: Dr. Aris Thorne, Senior Application Scientist Mission: To transition your photochemical workflows from empirical trial-and-error to deterministic, engineered systems.

Photochemistry differs fundamentally from thermal chemistry: photons are a reagent. If you cannot quantify, deliver, and utilize them efficiently, your reaction will fail to scale or reproduce. Below are the three most common technical tickets we resolve, structured as deep-dive troubleshooting modules.

Module 1: Photon Flux & Spectral Matching
Ticket #402: "My reaction yield is significantly lower than the literature reported value, despite using the same catalyst loading."

Diagnosis: The discrepancy often stems from a mismatch between your light source's emission spectrum and the photocatalyst's absorption cross-section, or undefined photon flux. "Blue LEDs" vary wildly (e.g., 440nm vs. 465nm). If your catalyst absorbs at 420nm, a 465nm LED is effectively darkness.

The Solution: Spectral Overlap & Actinometry You must validate that your light source emits photons at the specific energy required to populate the excited state of your catalyst. Furthermore, you must quantify the number of photons entering the vessel per second (photon flux).

Standard Operating Procedure: Ferrioxalate Actinometry This is the gold standard for calibrating photon flux (


).

Reagents:

  • Potassium ferrioxalate (

    
    )[1][2][3]
    
  • 1,10-Phenanthroline[1]

  • Sulfuric acid (

    
    )
    

Protocol:

  • Preparation (Darkroom): Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M

    
    .
    
  • Irradiation: Place 3 mL of the solution in your reaction vessel. Irradiate for a precise time (

    
    ), typically 10–60 seconds, ensuring low conversion (<10%) to maintain linearity.
    
  • Development: Transfer 1 mL of irradiated solution to a volumetric flask. Add 2 mL of 0.1% phenanthroline and buffer to pH 3.5. Allow to stand for 30 mins.

  • Measurement: Measure UV-Vis absorbance at 510 nm (

    
    ).
    
  • Calculation: Use the known quantum yield of ferrioxalate (

    
     at 400-450 nm) to calculate photon flux.
    


Visual Workflow: Spectral Optimization

SpectralOptimization Start Start: Low Yield Spectrum 1. Measure Catalyst Absorbance (UV-Vis) Start->Spectrum Source 2. Compare Light Source Emission Profile Spectrum->Source Decision Overlap? Source->Decision Actinometry 3. Run Ferrioxalate Actinometry Decision->Actinometry Yes (>80% overlap) Adjust Change Light Source or Filter Decision->Adjust No (<10% overlap) Optimize 4. Calculate Quantum Yield of Reaction Actinometry->Optimize Adjust->Source

Figure 1: Decision matrix for diagnosing spectral mismatch and validating photon flux.

Module 2: Reaction Environment (Oxygen & Concentration)
Ticket #789: "The reaction works in the glovebox but fails completely on the bench, even with a balloon of Nitrogen."

Diagnosis: This is a classic signature of Oxygen Quenching .[4] Most photoredox catalysts (e.g., Ir(ppy)3, Ru(bpy)3) operate via a long-lived triplet excited state. Molecular oxygen (


) is a triplet ground state and is exceptionally efficient at quenching these excited states via Energy Transfer (EnT), generating singlet oxygen (

) and returning the catalyst to the ground state before it can engage the substrate.

The Solution: Rigorous Degassing A simple nitrogen balloon is insufficient for long-lived triplet states. You must remove dissolved oxygen to sub-ppm levels.

Comparison of Degassing Techniques

MethodOxygen Removal EfficiencyTime RequiredSolvent LossSuitability
Sparging (Bubbling) Moderate (removes ~95-98%)10–15 minsHigh (volatile solvents)Robust, fast reactions
Freeze-Pump-Thaw High (>99.9%)30–60 mins (3 cycles)LowSensitive kinetics, mechanism studies
Flow Chemistry High (Pressurized system)N/A (Continuous)NoneScalable synthesis

Troubleshooting Logic: The Beer-Lambert Limit Issue: "I increased the catalyst concentration to speed up the reaction, but it slowed down." Cause:The Inner Filter Effect. According to the Beer-Lambert Law (


), if concentration (

) is too high, all photons are absorbed in the first few microns of the solution (skin effect). The bulk of the reaction mixture remains dark.

Visual Workflow: Oxygen Quenching Mechanism

OxygenQuenching Ground Catalyst (Ground State) Excited Catalyst* (Excited Triplet) Ground->Excited  Photon Absorption (hv)   Substrate Substrate Interaction (Productive Pathway) Excited->Substrate  k_rxn (Fast)   Quenched Singlet Oxygen + Catalyst (Non-Productive) Excited->Quenched  k_q [O2] (Very Fast)   Oxygen Oxygen (Quencher) Oxygen->Quenched  Energy Transfer  

Figure 2: Competitive pathways between productive catalysis and parasitic oxygen quenching.

Module 3: Scale-Up & Flow Chemistry
Ticket #905: "I cannot reproduce my 20 mg vial yield at the 10 g scale in a round-bottom flask."

Diagnosis: Photochemistry does not scale volumetrically; it scales by surface area. In a 20 mL vial, the light penetration depth (path length) might cover the entire volume. In a 500 mL flask, light only penetrates the outer 2mm. The center of the flask is a "dead zone."

The Solution: Continuous Flow Chemistry To scale up, you must maintain a narrow path length (typically <2 mm) to ensure uniform irradiation. This requires transitioning from batch (vial) to flow (tubing/chip).

Protocol: Converting Batch to Flow Do not guess the flow rate. Calculate it based on the residence time required for total photon absorption.

  • Determine Batch Reaction Time (

    
    ):  Time to reach full conversion in a thin vial.
    
  • Calculate Reactor Volume (

    
    ):  Volume of the irradiated tubing (e.g., 10 mL PFA coil).
    
  • Calculate Flow Rate (

    
    ): 
    


Note: If the light source intensity in flow is higher than batch (common with high-power reactor modules), you can often increase the flow rate proportionally.

Visual Workflow: Scale-Up Logic

ScaleUp Batch Batch Optimization (Small Vial, High Surface/Vol) Limit Identify Limit: Beer-Lambert Attenuation Batch->Limit  Scale Fails   FlowCalc Calculate Residence Time (t_res = V / Q) Limit->FlowCalc Setup Select Flow Reactor (Path length < 2mm) FlowCalc->Setup Run Continuous Production (Steady State) Setup->Run

Figure 3: The logical progression from batch optimization to continuous flow production.

References
  • IUPAC Technical Report on Chemical Actinometry: Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. [Link]

  • Photochemical Scale-up in Flow: Cambié, D., Bottecchia, C., Straathof, N. J., Hessel, V., & Noël, T. (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment. Chemical Reviews, 116(19), 10276-10341. [Link]

  • Oxygen Quenching & Triplet States: Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. [Link]

  • Beer-Lambert Law in Photochemistry: Mayerhöfer, T. G., & Popp, J. (2019). Beer's Law-Why It Is and When It Is Not True. ChemPhysChem, 20(4), 511-515. [Link]

Sources

Validation & Comparative

Biological activity comparison of bicyclohexane-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity Comparison of Bicyclohexane-Containing Compounds: A Guide for Rational Drug Design

Introduction

The transition from planar, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds—often termed "escaping flatland"—is a cornerstone of modern medicinal chemistry. Bicyclohexane derivatives have emerged as privileged scaffolds in this paradigm. However, "bicyclohexane" is not a monolith; the specific bridging architecture dictates its biological utility. This guide provides an in-depth comparison of two highly impactful scaffolds: Bicyclo[2.1.1]hexane (a bioisostere for ortho-substituted benzenes) and Bicyclo[3.1.0]hexane (a conformationally restricted ribose mimic). By analyzing their structural causality, comparative biological activities, and validation protocols, this guide equips drug development professionals with actionable insights for scaffold hopping and lead optimization.

Section 1: Bicyclo[2.1.1]hexane as an ortho-Benzene Bioisostere

Mechanistic Rationale

The benzene ring is ubiquitous in approved drugs, but its planar nature can lead to poor aqueous solubility and off-target promiscuity (e.g., hERG toxicity or intercalation). The 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) core perfectly mimics the exit vectors (distance and angle) of an ortho-substituted benzene ring (1)[1]. Because it is fully saturated, the BCH scaffold increases the fraction of sp3 carbons (Fsp3), which generally improves pharmacokinetic properties and metabolic stability. Furthermore, unlike other bridged systems that exist as complex diastereomeric mixtures, 1,2-disubstituted bicyclo[2.1.1]hexanes can be synthesized as single diastereomers, ensuring predictable 3D geometry[1].

Comparative Performance

When the ortho-benzene ring in the fungicide Boscalid was replaced with a BCH core, the resulting saturated analog retained high antifungal activity against Aspergillus niger (2)[2]. Similarly, replacing the phenyl ring in the anticancer drug Sonidegib with a BCH or bicyclo[2.1.1]hexene (BCHe) core yielded analogs that maintained potent antitumor efficacy while offering distinct physicochemical advantages (3)[3].

Experimental Workflow: Antifungal Disk Diffusion Assay

To objectively validate the bioisosteric replacement, a self-validating disk diffusion protocol is employed to compare the parent compound against its BCH-analog[2]:

  • Inoculum Preparation : Cultivate Aspergillus niger on potato dextrose agar (PDA) for 7 days. Harvest spores and adjust the suspension to

    
     CFU/mL to ensure uniform fungal density across all test plates.
    
  • Compound Formulation : Dissolve the parent drug (e.g., Boscalid) and the BCH-analog in 100% DMSO to create equimolar stock solutions.

  • Assay Execution : Inoculate standard PDA plates with the fungal suspension. Place sterile filter paper disks (6 mm) onto the agar and apply 10 µL of the test compounds. Crucial Control Step : Include a DMSO-only disk as a negative control to validate that the solvent itself does not inhibit growth, ensuring any observed inhibition is strictly due to the compound's bioactivity.

  • Incubation & Quantification : Incubate at 28°C for 48-72 hours. Measure the diameter of the zone of inhibition (ZOI) in millimeters. A retained or increased ZOI confirms successful bioisosterism.

Section 2: Bicyclo[3.1.0]hexane in Conformationally Restricted Nucleosides

Mechanistic Rationale

In nucleoside drug discovery, the flexibility of the ribose ring often leads to an entropic penalty upon target binding, reducing both affinity and selectivity. The bicyclo[3.1.0]hexane system, specifically the (N)-methanocarba scaffold, solves this by fusing a cyclopropane ring to a cyclopentane core (4)[4]. This rigidifies the pseudo-sugar ring into a permanent "North" (N) envelope conformation. Because the A3 adenosine receptor (A3AR) specifically requires the N-conformation for agonist binding, this structural lock dramatically enhances A3AR affinity and selectivity over A1 and A2A receptors[4]. Additionally, 3-azaspiro[bicyclo[3.1.0]hexane] derivatives have demonstrated significant antiproliferative activity by inducing SubG1 phase accumulation and apoptosis in cancer cell lines like HeLa and CT26 (5)[5].

Comparative Performance

Standard ribose-based adenosine derivatives often exhibit low micromolar affinity and poor subtype selectivity. In contrast, incorporating the bicyclo[3.1.0]hexane core yields compounds with nanomolar affinities. For example, specific (N)-methanocarba derivatives display Ki values as low as 0.38 µM for A3AR with negligible off-target activity at P2Y1 receptors[4].

Experimental Workflow: Radioligand Binding Assay for A3AR Affinity

To ensure trustworthy and reproducible binding data, the following protocol isolates the receptor interaction to determine the exact binding affinity (Ki)[4]:

  • Membrane Preparation : Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A3AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 × g to isolate the specific membrane fraction containing the GPCRs.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [125I]-AB-MECA, and varying concentrations (

    
     to 
    
    
    
    M) of the bicyclo[3.1.0]hexane test compound.
  • Control Validation : Use 10 µM Cl-IB-MECA to define non-specific binding (NSB). This step is mandatory as it saturates all specific A3AR sites, ensuring that the remaining measured signal represents background noise and that the calculated displacement is exclusively receptor-mediated.

  • Separation & Analysis : Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification : Measure retained radioactivity using a gamma counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Section 3: Quantitative Data Comparison

Table 1: Physicochemical & Biological Activity Comparison of Benzene vs. Bicyclo[2.1.1]hexane (BCH) Analogs

Compound PairScaffold TypeTarget / ApplicationBiological ActivityKey Physicochemical Advantage
Boscalid ortho-BenzeneFungal Succinate DehydrogenaseHigh (Baseline ZOI)Standard baseline
BCH-Boscalid Bicyclo[2.1.1]hexaneFungal Succinate DehydrogenaseRetained (Comparable ZOI)Increased Fsp3, reduced planarity[1]
Sonidegib Phenyl RingSmoothened (SMO) ReceptorHigh (Baseline IC50)Standard baseline
BCH-Sonidegib Bicyclo[2.1.1]hexaneSmoothened (SMO) ReceptorRetained Antitumor EfficacyEnhanced 3D geometry[3]

Table 2: Binding Affinity of Adenosine Receptor Ligands (Ribose vs. Bicyclo[3.1.0]hexane)

Nucleoside CoreConformationA3AR Affinity (Ki)Selectivity (A3 vs A1/A2)Off-Target P2Y1 Activity
Standard Ribose Flexible (N/S equilibrium)Moderate (~1-10 µM)Low to ModerateVariable
Bicyclo[3.1.0]hexane Rigid North (N) EnvelopeHigh (e.g., 0.38 µM)Extremely HighNone detected up to 10 µM[4]

Section 4: Visualizations

BioisostereWorkflow A Parent Drug (Planar ortho-Benzene) B Scaffold Hopping (Bicyclo[2.1.1]hexane) A->B C Stereoselective Synthesis B->C D Biological Validation (Activity & PK Profiling) C->D

Workflow for replacing planar aromatic rings with 3D bicyclo[2.1.1]hexane bioisosteres.

A3AR_Pathway L Bicyclo[3.1.0]hexane Agonist (N-Methanocarba Core) R A3 Adenosine Receptor (GPCR) L->R High Affinity Binding (Entropic Advantage) G Gi Protein Activation R->G E1 Adenylyl Cyclase Inhibition (Decreased cAMP) G->E1 Out Targeted Anti-inflammatory & Antitumor Response E1->Out

Mechanism of action for bicyclo[3.1.0]hexane-based A3 adenosine receptor agonists.

References

  • Denisenko, A., et al. "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." NCBI.[Link]

  • Mykhailiuk, P. K., et al. "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Semantic Scholar.[Link]

  • "Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents." NCBI.[Link]

  • "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships." MDPI.[Link]

  • "Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups." NCBI.[Link]

Sources

Metabolic Stability & Bioisosterism: Bicyclo[2.1.1]hexane vs. Phenyl Rings

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of Bicyclo[2.1.1]hexane (BCH) scaffolds versus traditional aromatic rings, specifically focusing on metabolic stability, physicochemical properties, and experimental validation.

A Technical Guide for Medicinal Chemists

Executive Summary

The Bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a high-value saturated bioisostere for ortho- and meta-substituted benzene rings.[1] While traditional medicinal chemistry relies heavily on aromatic rings for structural rigidity, they often suffer from poor aqueous solubility and metabolic liability via CYP450-mediated epoxidation or hydroxylation.

Core Thesis: Replacing a phenyl ring with a BCH core consistently improves solubility and reduces lipophilicity (LogP). However, metabolic stability (


)  is not universally improved; it is context-dependent. While BCH eliminates aromatic metabolic hotspots (areene oxides), it introduces aliphatic hydrogens that can serve as new sites for oxidative metabolism. This guide delineates when to deploy this scaffold and how to validate its stability.

Structural & Physicochemical Basis

To understand metabolic fate, we must first compare the structural presentation to the biological target and the metabolizing enzymes.

Geometric Mimicry (Exit Vectors)

The BCH scaffold mimics the bond angles and distances of ortho- and meta-substituted benzenes, allowing it to fit into the same binding pockets while increasing fraction saturated (


).
ParameterPhenyl Ring (Ortho-sub)Bicyclo[2.1.1]hexane (1,2-sub)Impact
Hybridization

(Planar)

(3D rigid)
"Escape from Flatness"
Distance (

)
~1.40 Å~1.54 ÅSlight expansion; generally tolerated
Bond Angle 120°~109.5° (constrained)Mimics ortho vector projection
Lipophilicity (

cLogP)
Baseline-0.7 to -1.2 unitsMajor Advantage: Lower lipophilicity
Solubility Low (often requires solubilizers)High (3-fold to >10-fold increase)Major Advantage: Improved dissolution
Electronic Landscape
  • Phenyl: Electron-rich

    
    -cloud. Prone to 
    
    
    
    -
    
    
    stacking (solubility limiting) and electrophilic attack by CYP450 (metabolic liability).
  • BCH: Saturated

    
    -framework. No 
    
    
    
    -stacking. The bridgehead hydrogens are sterically exposed but electronically distinct from aromatic protons.

Metabolic Stability Analysis ( )

The metabolic stability of BCH analogues compared to their aromatic parents is non-binary . It depends heavily on the specific drug architecture.

Case Study A: Stability Improvement (Conivaptan Analogue)

In the V1a/V2 receptor antagonist Conivaptan , replacing the ortho-phenyl ring with BCH significantly improved stability.

  • Mechanism: The phenyl ring in Conivaptan is a primary site for oxidative metabolism. Replacing it with the inert BCH core removed this "soft spot."

  • Data:

    
     (HLM) decreased from 31  (Phenyl) to 12 
    
    
    
    L/min/mg (BCH).
Case Study B: Stability Liability (Lomitapide & Agrochemicals)

In the MTP inhibitor Lomitapide and fungicides like Fluxapyroxad , the replacement had the opposite effect.

  • Mechanism: While the aromatic ring was removed, the BCH scaffold introduced accessible aliphatic hydrogens. Without the electron-withdrawing protection or steric shielding present in the Conivaptan case, these

    
     C-H bonds became new targets for CYP-mediated hydroxylation.
    
  • Data:

    
     increased (worsened), leading to shorter half-lives (
    
    
    
    ).
Comparative Data Summary
Compound ClassParent (Phenyl) StabilityBCH Analogue StabilitySolubility OutcomeStrategic Insight
Conivaptan Moderate (

31)
Improved (

12)
3x IncreaseIdeal Case: Removes metabolic hotspot.
Boscalid High (

26)
Neutral/Lower (

29)
3x IncreaseTrade-off: Gains solubility, maintains similar stability.
Lomitapide VariableDecreased (Faster clearance)High IncreaseCaution: New aliphatic metabolic sites created.

Mechanism of Metabolism Visualization

The following diagram illustrates the divergent metabolic pathways between the two scaffolds.

MetabolicPathways cluster_Phenyl Pathway A: Phenyl Ring (Aromatic) cluster_BCH Pathway B: Bicyclo[2.1.1]hexane (Saturated) Drug Drug Candidate Phenyl Phenyl Scaffold (Planar, sp2) Drug->Phenyl BCH BCH Scaffold (3D, sp3) Drug->BCH Bioisosteric Switch CYP_Epox CYP450 Attack (Epoxidation/Arene Oxide) Phenyl->CYP_Epox Phenol Hydroxylated Metabolite (Phase I) CYP_Epox->Phenol Glucuronide Glucuronidation (Rapid Clearance) Phenol->Glucuronide CYP_Hydrox CYP450 Attack (Aliphatic Hydroxylation) BCH->CYP_Hydrox Possible Liability Stable Metabolically Inert (If Sterically Blocked) BCH->Stable Ideal Outcome Bridgehead Bridgehead Oxidation (Sterically Sensitive) CYP_Hydrox->Bridgehead

Figure 1: Divergent metabolic fates. Phenyl rings suffer from arene oxidation, while BCH scaffolds are liable to aliphatic hydroxylation unless sterically protected.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a BCH analogue, a standard Human Liver Microsome (HLM) assay is required. This protocol is designed to calculate Intrinsic Clearance (


).[2][3]
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow (Step-by-Step)
  • Pre-Incubation:

    • Prepare a 1

      
      M solution of the test compound (BCH analogue) in phosphate buffer (0.5 mg/mL microsomal protein final conc).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess non-CYP degradation (chemical instability).

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold ACN (with Internal Standard) to precipitate proteins and stop metabolism.
      
  • Analysis:

    • Centrifuge (4,000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify parent compound remaining.

Data Calculation

Plot


 vs. Time (

). The slope

is the elimination rate constant.




Experimental Workflow Diagram

AssayWorkflow Prep 1. Preparation (1µM Drug + HLM) Incubate 2. Incubation (37°C + NADPH) Prep->Incubate Sample 3. Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench 4. Quench (Ice-Cold ACN + IS) Sample->Quench LCMS 5. LC-MS/MS (Quantify Parent) Quench->LCMS Calc 6. Calculate CL_int (Slope of ln% vs Time) LCMS->Calc

Figure 2: Standardized Microsomal Stability Assay Workflow for validating BCH analogues.

Conclusion & Strategic Recommendations

The Bicyclo[2.1.1]hexane scaffold is a powerful tool, but it is not a "magic bullet" for metabolic stability. Its utility is best framed as follows:

  • Primary Driver: Use BCH to solve solubility and lipophilicity issues. The reduction in LogP and increase in aqueous solubility is the most consistent benefit.

  • Secondary Driver: Use BCH to block aromatic metabolic hotspots . If your phenyl ring is being oxidized to a phenol, BCH will block this specific pathway.

  • Risk Mitigation: Be aware that the BCH aliphatic bridge can become a new metabolic soft spot. If stability drops upon replacement, consider adding electron-withdrawing groups (e.g., Fluorine) to the BCH core to deactivate C-H abstraction.

Final Verdict: The BCH scaffold is a validated, high-value bioisostere that should be screened early in lead optimization when "escape from flatness" is required to improve physicochemical properties.

References

  • Denisenko, A., et al. (2023).[4][5] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link

  • Mykhailiuk, P. K. (2019).[6] Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring. Enamine / ResearchGate. Link

  • Levterov, V., et al. (2020). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemistry - A European Journal. Link

  • Domainex. Microsomal Clearance/Stability Assay Protocols. Link

  • Cyprotex. Microsomal Stability Assay and Intrinsic Clearance. Link

Sources

Conformational analysis of Bicyclo[2.1.1]hexane vs piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Analysis and Bioisosteric Profiling: Bicyclo[2.1.1]hexane vs. Piperidine

Introduction The transition from flat, two-dimensional aromatics to C(sp³)-rich three-dimensional scaffolds has revolutionized modern drug discovery. This paradigm shift, often termed "escaping flatland," aims to improve aqueous solubility, mitigate off-target toxicity, and enhance metabolic stability[1]. While the flexible piperidine ring has long been a staple in medicinal chemistry, its conformational dynamism can incur significant entropic penalties upon target binding. Enter bicyclo[2.1.1]hexane (BCH) and its heteroatomic analog azabicyclo[2.1.1]hexane (aza-BCH) : highly strained, conformationally locked scaffolds that serve as rigidified bioisosteres for both ortho/meta-substituted benzenes and saturated heterocycles like piperidine[2][3].

This guide provides an objective, data-driven comparison of the conformational landscapes, exit vectors, and physicochemical performance of bicyclo[2.1.1]hexane versus piperidine, supported by field-proven experimental protocols.

Conformational Dynamics: Flexibility vs. Pre-organization

The fundamental difference between piperidine and bicyclo[2.1.1]hexane lies in their conformational energy landscapes.

Piperidine (The Dynamic Heterocycle): Piperidine exists as an ensemble of conformers, undergoing rapid chair-chair interconversion at room temperature. Substituents on the piperidine ring fluctuate between equatorial and axial positions. When a piperidine-containing drug binds to a target receptor, it must "freeze" into a single bioactive conformation. This loss of degrees of freedom results in a substantial entropic penalty (


), which diminishes the overall free energy of binding (

).

Bicyclo[2.1.1]hexane (The Locked Scaffold): BCH and aza-BCH are bridged bicyclic systems. The steric constraints of the bridged architecture completely lock the ring system, preventing any chair-like flipping or ring inversion[4][5]. Consequently, if the BCH scaffold is synthesized with exit vectors that perfectly match the receptor pocket, the molecule is pre-organized. The entropic penalty of binding is minimized, often leading to a higher binding affinity compared to flexible analogs[6].

ConformationalDynamics cluster_piperidine Piperidine (Flexible) cluster_bch Bicyclo[2.1.1]hexane (Rigid) P_Chair1 Chair Conformer 1 (Equatorial) P_Chair2 Chair Conformer 2 (Axial) P_Chair1->P_Chair2 Rapid Interconversion (~10 kcal/mol) Target Receptor Pocket P_Chair2->Target High Entropic Penalty BCH_Locked Locked 3D Scaffold (Single Conformer) BCH_Locked->Target Pre-organized Binding (Low Penalty)

Caption: Conformational energy landscape: Piperidine's dynamic interconversion vs. BCH's pre-organized rigidity.

Exit Vector Analysis and Structural Geometry

Exit vectors dictate how substituents are projected into 3D space, governing interactions with the protein target.

  • Piperidine: The 1,4-substituents in a diequatorial piperidine conformation project at an angle of approximately 180°, mimicking para-substituted benzenes. However, the 1,2- and 1,3-substituents have variable geometries depending on the axial/equatorial equilibrium.

  • Bicyclo[2.1.1]hexane: Crystallographic analysis reveals that 1,2-disubstituted BCHs possess highly defined exit vectors that closely mimic the distance (

    
     Å) and angles (
    
    
    
    ) of ortho-substituted benzenes[7]. However, unlike flat benzenes (dihedral angle
    
    
    ), BCH introduces a significant 3D character with a dihedral angle
    
    
    [8]. When aza-BCH is used as a piperidine/pyrrolidine bioisostere, it projects its substituents in a rigid, non-planar orientation that can access unique chemical space inaccessible to flat or highly flexible rings[3][9].

Physicochemical Performance Comparison

Replacing a flexible piperidine or a flat aromatic ring with a BCH core has profound effects on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[10][11]. The increased fraction of sp³ carbons (


) generally improves water solubility, while the sterically shielded, strained C-C bonds resist cytochrome P450 (CYP) mediated oxidation[5].

Table 1: Comparative Physicochemical Profiling

PropertyPiperidineBicyclo[2.1.1]hexane (BCH)Causality / Mechanism
Conformational State Dynamic (Chair-Chair)Rigid / LockedBridged architecture prevents ring inversion[5].
Binding Entropy (

)
High PenaltyLow PenaltyBCH is pre-organized; piperidine requires freezing[6].
Metabolic Stability Moderate to LowHighBCH lacks the easily abstractable

-protons typical of flexible cyclic amines[5].
Lipophilicity (logP) Lower (Basic N)Higher (Carbocycle)Aza-BCH variants balance logP while maintaining rigidity[3].
Aqueous Solubility HighModerate to HighHigh

disrupts crystal lattice packing, enhancing solubility over flat arenes[10].

Experimental Methodologies: Self-Validating Protocols

To objectively validate the conformational rigidity and metabolic advantages of BCH over piperidine, the following experimental workflows should be executed.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Rigidity

Objective: To quantify the energetic barrier of interconversion in piperidine derivatives and confirm the static nature of BCH analogs.

  • Sample Preparation: Dissolve 5.0 mg of the test compound (piperidine analog or BCH analog) in 0.6 mL of deuterated dichloromethane (CD₂Cl₂) or toluene-d₈. Transfer to a standard 5 mm NMR tube.

  • Instrument Setup: Calibrate the probe temperature of a 500 MHz (or higher) NMR spectrometer using a methanol standard for low temperatures.

  • Spectral Acquisition: Acquire standard 1D ¹H NMR spectra starting at +25 °C. Iteratively cool the probe in 10 °C decrements down to -90 °C, allowing 5 minutes of equilibration at each step.

  • Data Analysis (Piperidine): Observe the coalescence and subsequent splitting of the

    
    -proton signals as the temperature drops below the coalescence temperature (
    
    
    
    ). Calculate the activation free energy (
    
    
    ) using the Eyring equation.
  • Data Analysis (BCH): Observe the spectra across the entire temperature gradient. The BCH analog will exhibit no decoalescence or signal splitting, definitively proving its conformationally locked state.

Protocol B: In Vitro Microsomal Clearance Assay ( )

Objective: To assess the resistance of the rigid BCH scaffold to CYP450-mediated oxidation compared to the flexible piperidine ring.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.
  • Preparation for Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to quantify the remaining parent compound. Plot the natural log of the remaining percentage versus time to determine the half-life (

    
    ) and calculate the intrinsic clearance (
    
    
    
    ).

ExpWorkflow cluster_assays Parallel Validation Workflows S1 Compound Synthesis (Piperidine vs. BCH Analogs) S2 VT-NMR Spectroscopy (Conformational Analysis) S1->S2 S3 X-Ray Crystallography (Exit Vector Mapping) S1->S3 S4 HLM Clearance Assay (Metabolic Stability) S1->S4 S5 Data Synthesis: Bioisosteric Performance Profiling S2->S5 Rigidity Confirmed S3->S5 3D Geometry S4->S5 CL_int Calculated

Caption: Self-validating experimental workflow for comparing BCH and piperidine scaffolds.

Synthetic Integration and Late-Stage Editing

The synthesis of highly strained bicyclo[2.1.1]hexanes historically posed a challenge, but modern photochemistry has unlocked scalable pathways. The most convergent routes to substituted aza-BCHs involve intermolecular [3+2] cycloadditions of bicyclo[1.1.0]butanes (BCBs) with imines, or intramolecular [2+2] photocycloadditions utilizing energy transfer (EnT) catalysis[3][4].

Furthermore, recent breakthroughs in skeletal editing allow for the late-stage N-atom deletion of multisubstituted 2-azabicyclo[2.1.1]hexanes. This process reconstructs the aza-BCH into an even more strained bicyclo[1.1.1]pentane (BCP), enabling medicinal chemists to rapidly alter molecular exit vectors and lipophilicity without redesigning the entire synthetic route[3][9]. Such modularity makes the BCH/aza-BCH class vastly superior to piperidine when exploring novel, patentable chemical space.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Agasti, S., Beltran, F., Pye, E., Kaltsoyannis, N., Crisenza, G. E. M., & Procter, D. J. (2023). A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres. Nature Chemistry, 15, 535–541. URL:[Link]

  • Mykhailiuk, P. K., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8, 605–627. URL:[Link]

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092-14098. URL:[Link]

  • Wang, Y., et al. (2025). Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis, 15, 2025. URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Bicyclo[2.1.1]hexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Bicyclo[2.1.1]hexan-1-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

At the heart of responsible chemical management lies a thorough understanding of the substance . Bicyclo[2.1.1]hexan-1-amine hydrochloride, a unique bridged bicyclic amine, is a valuable building block in medicinal chemistry. However, its chemical properties necessitate a disposal protocol that is both rigorous and informed. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with the knowledge to manage this chemical waste stream with confidence and precision.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Before any disposal protocol is initiated, a comprehensive understanding of the hazards associated with Bicyclo[2.1.1]hexan-1-amine hydrochloride is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Bicyclo[2.1.1]hexan-1-amine hydrochloride is classified with the following hazards[1]:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H335), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications mandate a cautious approach to handling, both during its intended use and during disposal. The hydrochloride salt form suggests that in the presence of moisture, it can exhibit acidic properties, a key consideration for neutralization and container selection.

Table 1: Hazard Summary for Bicyclo[2.1.1]hexan-1-amine hydrochloride

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Skin IrritantH315: Causes skin irritationRequires the use of chemical-resistant gloves and a lab coat to prevent dermal exposure.
Eye IrritantH319: Causes serious eye irritationMandates the use of safety goggles or a face shield to protect against splashes.
Respiratory IrritantH335: May cause respiratory irritationAll handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Bicyclo[2.1.1]hexan-1-amine hydrochloride is a multi-step process that must align with institutional policies and national regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[2][3][4] The GHS precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," serves as our guiding principle.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Waste Collection and Segregation: Preventing Unwanted Reactions
  • Designated Waste Container: All waste containing Bicyclo[2.1.1]hexan-1-amine hydrochloride, whether solid or in solution, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[5][6]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag that includes the full chemical name, "Bicyclo[2.1.1]hexan-1-amine hydrochloride," the CAS number (89676-79-9), and an accurate list of all other components and their approximate concentrations.[5][7]

  • Segregation: This waste stream should be kept separate from other chemical wastes to prevent potentially hazardous reactions. Specifically, avoid mixing with strong oxidizing agents.

On-Site Neutralization (for Aqueous Waste Streams): A Risk-Reduction Step

For dilute aqueous solutions of Bicyclo[2.1.1]hexan-1-amine hydrochloride, a carefully controlled neutralization step can reduce its corrosivity. As an amine hydrochloride, it will be acidic. This procedure should only be performed by trained personnel in a chemical fume hood.

Protocol for Neutralization:

  • Preparation: Place the aqueous waste solution in a suitable container within a chemical fume hood.

  • Base Addition: While stirring, slowly add a weak base, such as a 1 M solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] The use of a weak base is crucial to control the reaction rate and prevent excessive heat generation or effervescence.

  • pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[9]

  • Final Collection: Once neutralized, transfer the solution to the designated hazardous waste container and label it accordingly, noting the final components.

Final Disposal Pathway: Incineration

The recommended final disposal method for organic amine waste is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11] This method ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides. Landfill disposal is generally not recommended for this type of organic chemical waste.[11]

dot

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Handling & Treatment cluster_disposal Final Disposition Start Start: Bicyclo[2.1.1]hexan-1-amine hydrochloride Waste Assess Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container with Contents & Hazards Collect->Label Aqueous Is Waste an Aqueous Solution? Label->Aqueous Neutralize Neutralize with Weak Base to pH 6-8 Aqueous->Neutralize Yes Solid Segregate Solid Waste Aqueous->Solid No Neutralize->Collect Store Store in Satellite Accumulation Area Neutralize->Store Solid->Store Contact Contact Environmental Health & Safety (EHS) Store->Contact Incinerate Arrange for Incineration by Licensed Facility Contact->Incinerate

Caption: Decision workflow for the disposal of Bicyclo[2.1.1]hexan-1-amine hydrochloride.

Decontamination of Empty Containers: A Final but Crucial Step

Empty containers that once held Bicyclo[2.1.1]hexan-1-amine hydrochloride must be decontaminated before they can be considered non-hazardous waste.[1][7]

Protocol for Container Decontamination:

  • Initial Rinse: Rinse the empty container three times with a suitable solvent. Water is a good initial choice due to the solubility of the hydrochloride salt.

  • Collect Rinsate: All rinsate from these washes is considered hazardous waste and must be collected in the designated Bicyclo[2.1.1]hexan-1-amine hydrochloride waste container.[5][9]

  • Final Rinse: Perform a final rinse with a volatile organic solvent such as acetone or ethanol to facilitate drying. This rinsate should also be collected as hazardous waste.[9]

  • Drying: Allow the container to air dry completely in a well-ventilated area or a chemical fume hood.

  • Defacing: Once completely dry, the original label must be removed or fully defaced to prevent misidentification.[7]

  • Final Disposal: The clean, dry, and defaced container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[9]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Bicyclo[2.1.1]hexan-1-amine hydrochloride is not merely a regulatory obligation but a professional responsibility. By understanding the inherent hazards of the compound and adhering to a systematic, well-documented disposal protocol, researchers and laboratory personnel can ensure a safe working environment and minimize their environmental impact. This commitment to the entire lifecycle of a chemical is a hallmark of a robust and responsible research enterprise.

References

  • National Center for Biotechnology Information. (n.d.). Bicyclo(2.1.1)hexan-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Enviro-Safe. (2026, February 3). How to Properly Dispose of Empty Chemical Containers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • OSHA.com. (2025, January 23). Navigating RCRA Hazardous Waste Regulations. Retrieved from [Link]

  • BradyID.com. (n.d.). GHS Precautionary Statements - List and Codes. Retrieved from [Link]

  • Bellona.org. (2009, September 15). Amines Used in CO2 Capture. Retrieved from [Link]

  • Health and Safety Executive. (2024, April 26). The CLP Regulation (Regulation 1272/2008) - precautionary (P) statement P501. Retrieved from [Link]

  • BENS Consulting. (2025, December 12). A Brief Overview of P-Statements (Precautionary Statements). Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Landfills Effluent Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • Greenflow. (2024, October 1). What is the Best Way to Dispose of Chemical Containers?. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

Sources

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